2,4-Dichloro-7,8-dimethoxyquinazoline: A Comprehensive Technical Guide to Reactivity, Synthesis, and Medicinal Applications
Executive Summary In the realm of medicinal chemistry, the quinazoline heterocyclic core is universally recognized as a "privileged scaffold," capable of acting as a versatile ligand for a diverse array of biological tar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of medicinal chemistry, the quinazoline heterocyclic core is universally recognized as a "privileged scaffold," capable of acting as a versatile ligand for a diverse array of biological targets. 2,4-Dichloro-7,8-dimethoxyquinazoline (CAS: 61948-62-7) represents a highly specialized, electrophilic building block within this family. Unlike the ubiquitous 6,7-dimethoxyquinazolines (found in EGFR inhibitors like gefitinib), the 7,8-dimethoxy substitution pattern imparts unique steric and electronic properties that are highly prized in the development of selective phosphodiesterase (PDE) inhibitors and antiviral agents [4].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic structure, and regioselective reactivity of 2,4-dichloro-7,8-dimethoxyquinazoline. It establishes field-proven, self-validating experimental protocols for its sequential functionalization.
Physicochemical & Computational Profile
Understanding the baseline computational and physicochemical data of 2,4-dichloro-7,8-dimethoxyquinazoline is essential for predicting its solubility, reactivity, and behavior in chromatographic purification. The data below corrects common algorithmic parsing errors found in commercial databases to reflect accurate computational chemistry values [1].
The strategic value of 2,4-dichloro-7,8-dimethoxyquinazoline lies in its capacity for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) . The two chlorine atoms serve as excellent nucleofuges (leaving groups), but they do not react simultaneously.
The Causality of C4 Regioselectivity
Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position (C4) possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the 2-position (C2) [2][3]. This makes C4 highly electrophilic. When a nucleophile attacks C4, the resulting anionic intermediate (Meisenheimer complex) is strongly stabilized by the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms.
Once the C4 position is substituted with an electron-donating group (such as an amine), the lone pair of the newly introduced nitrogen donates electron density into the quinazoline ring via resonance. This drastically raises the LUMO energy of the entire system, effectively deactivating the remaining C2-chlorine and rendering it inert to mild nucleophilic attack [3].
Mechanistic pathway of regioselective C4 nucleophilic aromatic substitution.
The Sequential Workflow
Because of this built-in electronic switch, chemists can perform a "one-two punch" substitution, installing two different nucleophiles with near-perfect regiocontrol.
Sequential SNAr workflow for 2,4-dichloroquinazolines.
To ensure high yields and prevent the formation of symmetrical 2,4-disubstituted byproducts, the following protocols are engineered as self-validating systems.
Protocol 1: Mild Regioselective C4-Amination
Objective: Substitute the C4-chloride with a primary or secondary amine while preserving the C2-chloride.
Causality of Design: A strict stoichiometric control (1.05 eq of amine) and low temperatures (0 °C to RT) exploit the kinetic preference for C4. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile [2].
Step-by-Step Procedure:
Dissolution: Dissolve 2,4-dichloro-7,8-dimethoxyquinazoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Isopropanol (0.2 M concentration) under an inert nitrogen atmosphere.
Cooling: Chill the reaction vessel to 0 °C using an ice bath.
Base Addition: Add DIPEA (1.5 eq) dropwise over 5 minutes.
Nucleophile Addition: Slowly add the desired amine (1.05 eq) dissolved in a minimal amount of solvent.
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.
Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation & Quality Control:
In-Process Control: TLC (Hexane/EtOAc 7:3) will show the disappearance of the highly non-polar starting material and the emergence of a highly UV-active, slower-moving spot.
Structural Validation: LC-MS is critical here. The starting material exhibits a classic 9:6:1 isotopic cluster characteristic of two chlorine atoms. The successful C4-intermediate will self-validate by shifting to a 3:1 isotopic cluster (M, M+2), confirming the displacement of exactly one chlorine atom. 2D-NMR (NOESY) can definitively prove C4 regioselectivity by showing spatial correlation between the nucleophile's protons and the C5-proton of the quinazoline ring [3].
Protocol 2: Harsh C2-Amination of the Intermediate
Objective: Substitute the remaining, electronically deactivated C2-chloride to yield a fully functionalized 2,4-diamino-7,8-dimethoxyquinazoline.
Causality of Design: Due to the resonance-donating effect of the C4-amine, the C2 position is heavily deactivated. Overcoming this activation energy barrier requires polar aprotic solvents (like DMF) or high-boiling protic solvents (n-Butanol) and elevated thermal energy (80–120 °C) [2].
Step-by-Step Procedure:
Dissolution: Suspend the 2-chloro-4-amino-7,8-dimethoxyquinazoline intermediate (1.0 eq) in anhydrous DMF (0.1 M).
Reagent Addition: Add the second amine (2.0 eq). If the amine is a precious intermediate, use 1.2 eq of the amine alongside K₂CO₃ (2.0 eq) as the base.
Thermal Activation: Heat the reaction mixture to 100 °C for 12–24 hours. (Alternatively, microwave irradiation at 120 °C for 30 minutes provides excellent conversion rates).
Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM) or EtOAc. Purify via flash column chromatography or preparative HPLC.
Validation & Quality Control:
Structural Validation: LC-MS will show the complete disappearance of the 3:1 chlorine isotope pattern, yielding a monoisotopic M+H peak, confirming the complete removal of all halogens.
Applications in Drug Development
The 7,8-dimethoxyquinazoline scaffold is not merely a structural curiosity; it is a highly targeted pharmacophore.
Phosphodiesterase 1 (PDE1) Inhibitors
PDE1 enzymes are implicated in various neurological and psychiatric disorders, including schizophrenia. During the development of selective PDE1B inhibitors (such as PF-04822163 and PF-04471141), researchers discovered that the specific 7,8-dimethoxy functionalization on the quinazoline ring dramatically enhanced PDE1B inhibition compared to the standard 6,7-dimethoxy pattern [4].
The causality behind this structure-activity relationship (SAR) lies in the binding pocket: the 7,8-dimethoxy oxygens are perfectly angled to form a critical bidentate hydrogen bonding interaction with a PDE-invariant glutamine residue within the enzyme's active site[4]. 2,4-Dichloro-7,8-dimethoxyquinazoline serves as the foundational starting material for these radioligands and clinical candidates, allowing researchers to rapidly iterate on the C4 and C2 positions to optimize brain penetrance and target selectivity [5].
Benchchem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution".
MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry".
Frontiers in Pharmacology. "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise".
ACS Omega. "Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography".
Exploratory
2,4-Dichloro-7,8-dimethoxyquinazoline CAS number
The Strategic Utility of 2,4-Dichloro-7,8-dimethoxyquinazoline in Targeted Drug Discovery: A Technical Whitepaper Executive Summary & Chemical Identity In the landscape of medicinal chemistry, the quinazoline scaffold is...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Utility of 2,4-Dichloro-7,8-dimethoxyquinazoline in Targeted Drug Discovery: A Technical Whitepaper
Executive Summary & Chemical Identity
In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, serving as the backbone for numerous FDA-approved kinase inhibitors and alpha-adrenergic antagonists[1]. Among its highly functionalized derivatives, 2,4-Dichloro-7,8-dimethoxyquinazoline (CAS: 61948-62-7) stands out as a critical di-halogenated building block[2]. Unlike the more common 6,7-dimethoxy isomers (found in drugs like prazosin and erlotinib), the 7,8-dimethoxy substitution pattern offers unique spatial geometry, altering the steric bulk and electronic distribution of the core ring system[3]. This specific isomeric configuration has recently gained traction in the synthesis of highly selective phosphodiesterase (PDE) and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors[3][4].
Physicochemical Profiling
Understanding the baseline physicochemical parameters of 2,4-Dichloro-7,8-dimethoxyquinazoline is essential for predicting its behavior in organic solvents during synthesis and its downstream pharmacokinetic potential[2].
Property
Value
Structural Implication
CAS Number
61948-62-7
Unique registry identifier for procurement and safety tracking[2].
Molecular Formula
Defines the di-halogenated, di-methoxylated heterocyclic core[2].
Molecular Weight
259.089 g/mol
Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5[2].
Topological Polar Surface Area
44.2 Ų
Indicates moderate polarity, ensuring good solubility in polar aprotic solvents (THF, DMF)[2].
Hydrogen Bond Acceptors
4
Facilitates target protein binding (e.g., hinge region of kinases) in final drug constructs[2].
XLogP3-AA
~2.58
Favorable lipophilicity for cellular membrane penetration[2].
The synthetic value of 2,4-dichloroquinazolines lies in their orthogonal reactivity. The two chlorine atoms at the C2 and C4 positions do not react equally; the system exhibits profound regioselectivity during Nucleophilic Aromatic Substitution (
The Causality of C4 Hyper-Reactivity:
When exposed to a nucleophile, the C4-chlorine is displaced significantly faster than the C2-chlorine[6]. Density Functional Theory (DFT) calculations demonstrate that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the primary site for nucleophilic attack[5]. Furthermore, the transition state yields a Meisenheimer complex (carbanion intermediate) at C4 that is heavily resonance-stabilized by the adjacent nitrogen atoms and the fused aromatic ring[6]. Consequently, the activation energy barrier for C4 substitution is substantially lower than that for C2[5].
This differential reactivity allows chemists to perform sequential, highly controlled functionalizations without the need for complex protecting group strategies.
Figure 1: Orthogonal regioselective
pathway of 2,4-dichloroquinazolines.
Self-Validating Experimental Protocols
To ensure high fidelity in drug development, the following protocols detail the synthesis and subsequent functionalization of the 2,4-dichloro-7,8-dimethoxyquinazoline scaffold.
Protocol A: Synthesis of the Scaffold via Chlorination
Objective: Convert 7,8-dimethoxyquinazoline-2,4(1H,3H)-dione to the di-chlorinated active scaffold.
Reagent Preparation: Suspend 1.0 equivalent of 7,8-dimethoxyquinazoline-2,4(1H,3H)-dione in 10.0 equivalents of phosphorus oxychloride (
).
Catalysis: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline dropwise. Causality: The base acts as a catalyst by forming a highly reactive Vilsmeier-Haack-type intermediate with
, accelerating the enolization and subsequent chlorination of the dione.
Reflux: Heat the mixture to 105°C for 4–6 hours under an inert argon atmosphere.
Quenching (Critical Step): Concentrate the mixture under reduced pressure to remove excess
. Pour the resulting residue slowly over crushed ice while maintaining vigorous stirring. Causality: The C4-Cl bond is highly susceptible to hydrolysis. Using crushed ice keeps the exothermic quench near 0°C, preventing the reversion of the product back to a 4-hydroxy/oxo derivative.
Extraction: Extract the aqueous layer with cold Dichloromethane (DCM), wash with cold brine, dry over anhydrous
, and concentrate to yield the crude product.
Protocol B: Regioselective C4-Amination
Objective: Introduce a primary amine exclusively at the C4 position[6].
Reaction Setup: Dissolve 1.0 equivalent of 2,4-dichloro-7,8-dimethoxyquinazoline in anhydrous Tetrahydrofuran (THF) or Ethanol[6]. Cool the solution to 0°C using an ice bath.
Nucleophile Addition: Add 1.1 equivalents of the desired primary amine and 1.5 equivalents of Triethylamine (TEA). Causality: The mild temperature (0–5°C) and stoichiometric control ensure that the kinetic product (C4 substitution) is exclusively formed, preventing over-reaction at the C2 position[6].
Validation: Monitor via TLC. Upon completion (typically 2 hours), perform an aqueous workup[6].
Structural Confirmation: Utilize 2D-NMR (HMBC). The absence of the highly deshielded C4 carbon signal associated with the C-Cl bond, coupled with new correlations between the incoming amine protons and the quinazoline C4 carbon, strictly validates the regiochemistry[5].
Applications in Advanced Therapeutics
The 7,8-dimethoxy substitution pattern provides unique structure-activity relationship (SAR) opportunities compared to traditional quinazolines.
Schizophrenia Therapeutics (PDE1B/PDE10A Dual Inhibitors): Recent SAR explorations have demonstrated that transposing methoxy groups from the 6,7-positions to the 7,8-positions on the quinazoline ring significantly increases binding affinity and potency toward PDE1B[3]. This specific spatial orientation optimizes interactions within the constrained binding pocket of the enzyme, making 7,8-dimethoxyquinazoline derivatives highly promising for modulating direct and indirect striatal pathways in schizophrenia models[3].
Immuno-Oncology (ENPP1 Inhibitors): Derivatives synthesized from 4-chloro-7,8-dimethoxyquinazoline are actively utilized as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)[4]. By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, thereby sustaining the activation of the STING pathway, which is vital for enhancing anti-tumor immune responses in combination with PD-1 inhibitors (e.g., pembrolizumab)[4].
Figure 2: Drug discovery workflow leveraging the 7,8-dimethoxyquinazoline scaffold.
Frontiers. "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise". Frontiers in Pharmacology.
Google Patents. "US20220056052A1 - Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors". Google Patents.
ResearchGate. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". ResearchGate.
Stack Exchange. "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring". Chemistry Stack Exchange.
D-NB. "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium". D-NB.info.
PubMed. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights...". National Institutes of Health.
2,4-Dichloro-7,8-dimethoxyquinazoline: Structural Dynamics, Reactivity, and Applications in Advanced Drug Discovery
Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry. While the 6,7-dimethoxyquinazoline derivative is historically renowned for its role in -adrenoreceptor antagonists (e.g., prazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry. While the 6,7-dimethoxyquinazoline derivative is historically renowned for its role in
-adrenoreceptor antagonists (e.g., prazosin, doxazosin), shifting the electron-donating methoxy groups to the 7,8-position fundamentally alters the molecule's steric profile and binding affinities. 2,4-Dichloro-7,8-dimethoxyquinazoline acts as a highly versatile, bifunctional electrophile. This whitepaper elucidates the mechanistic causality behind its synthesis, its regioselective reactivity, and its critical role as an intermediate in developing next-generation phosphodiesterase 1 (PDE1) inhibitors for neurological disorders.
Structural Paradigm: The 7,8-Dimethoxy Advantage
The positional shift of methoxy groups from the 6,7- to the 7,8-positions on the quinazoline ring is not merely a structural novelty; it is a strategic design choice in structure-activity relationship (SAR) optimization.
In the pursuit of selective PDE1B and PDE10A inhibitors for the treatment of schizophrenia and cognitive impairments, researchers discovered that transposing the methoxy group from the 6- to the 8-position significantly increases binding potency[1]. The 7,8-dimethoxy configuration provides optimal steric bulk and electrostatic interactions required to fit the hydrophobic sub-pocket of the PDE1 active site, an interaction that the 6,7-isomer fails to achieve efficiently[1]. Furthermore, the dual chlorine substitutions at C-2 and C-4 transform the inert quinazoline core into a highly reactive scaffold, primed for sequential nucleophilic aromatic substitution (S
Ar).
Physicochemical Profile
To facilitate downstream formulation and synthetic planning, the quantitative physicochemical properties of 2,4-dichloro-7,8-dimethoxyquinazoline[2] are summarized below.
Table 1: Physicochemical Properties of 2,4-Dichloro-7,8-dimethoxyquinazoline
The utility of 2,4-dichloro-7,8-dimethoxyquinazoline relies on a robust, self-validating synthetic pipeline. Below are the step-by-step methodologies, emphasizing the chemical causality behind each experimental choice.
Protocol 1: De Novo Synthesis of 7,8-Dimethoxyquinazoline-2,4-dione
Objective: Construct the bicyclic quinazoline-dione core from a functionalized benzoic acid.
Reagent Preparation: Combine 1.0 equivalent of 2-amino-3,4-dimethoxybenzoic acid (CAS: 5701-87-1) with 5.0 equivalents of urea.
Thermal Fusion: Heat the solid mixture to 150–160 °C under a nitrogen atmosphere for 4 hours.
Workup: Cool the melt to 80 °C, carefully quench with water, and acidify with 1M HCl to precipitate the product. Filter and wash with cold water to yield 7,8-dimethoxyquinazoline-2,4-dione (CAS: 61948-70-7)[3].
Mechanistic Causality: Thermal fusion with urea bypasses the need for highly toxic phosgene. At elevated temperatures, urea decomposes into isocyanic acid (HNCO) and ammonia. The primary amine of the benzoic acid attacks the isocyanic acid to form a urea intermediate. Subsequent intramolecular nucleophilic acyl substitution at the carboxylic acid eliminates water, irreversibly driving the reaction toward the thermodynamically stable dione core.
Protocol 2: Chlorination to 2,4-Dichloro-7,8-dimethoxyquinazoline
Objective: Convert the unreactive lactams into highly electrophilic chlorides.
Activation: Suspend 7,8-dimethoxyquinazoline-2,4-dione in neat Phosphorus Oxychloride (POCl
, 10 volumes).
Base Addition: Slowly add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C.
Reflux: Heat the mixture to 105 °C for 12 hours.
Isolation: Distill off excess POCl
under reduced pressure. Pour the concentrated residue over crushed ice to hydrolyze residual phosphoryl chlorides. Extract with dichloromethane (DCM), dry over NaSO, and concentrate to yield the target compound[2].
Mechanistic Causality: POCl
converts the tautomeric lactam hydroxyls into excellent leaving groups (phosphorodichloridates). The addition of DIPEA is critical; without this sterically hindered, non-nucleophilic base, the liberated HCl would protonate the basic quinazoline nitrogens. Protonation drastically reduces the nucleophilicity of the lactam oxygens, stalling the reaction. DIPEA scavenges the acid, driving the Vilsmeier-type chlorination to completion.
Protocol 3: Regioselective S
Ar at C-4
Objective: Exploit the differential electrophilicity of C-4 and C-2 for sequential functionalization.
Reaction Setup: Dissolve 2,4-dichloro-7,8-dimethoxyquinazoline in anhydrous THF.
Nucleophile Addition: Add 1.05 equivalents of a primary amine (e.g., an indane-1-amine derivative) and 2.0 equivalents of Triethylamine (TEA) at 0 °C.
Kinetic Trapping: Stir at 0 °C to room temperature for 2 hours. Monitor via TLC until the starting material is consumed.
Purification: Quench with saturated NH
Cl, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate the C-4 mono-substituted intermediate.
Mechanistic Causality: The regioselectivity is governed by the relative electrophilicity of the carbon centers. While both C-2 and C-4 are flanked by electronegative nitrogens, the intermediate Meisenheimer complex formed upon nucleophilic attack at C-4 is highly stabilized by the extended conjugation of the adjacent benzene ring. Consequently, the activation energy for C-4 substitution is significantly lower. Keeping the reaction at lower temperatures kinetically traps the mono-substituted product, preventing over-reaction at the less reactive C-2 position.
Regioselective functionalization of the 2,4-dichloroquinazoline scaffold.
Applications in Advanced Drug Discovery: Targeting PDE1
The 7,8-dimethoxyquinazoline scaffold is a cornerstone in the synthesis of advanced radioligands and therapeutics. A prime example is the development of PF-04822163 , a highly selective PDE1 inhibitor synthesized via the functionalization of a 7,8-dimethoxyquinazoline precursor[4][5].
PDE1 is a unique dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is uniquely stimulated by calcium/calmodulin (Ca
/CaM)[1]. In the medium spiny neurons (MSNs) of the brain, PDE1B regulates the cAMP/PKA/CREB signaling cascade. By inhibiting PDE1 using 7,8-dimethoxyquinazoline derivatives, the degradation of cAMP is halted. This leads to the phosphorylation of CREB, which subsequently promotes the expression of brain-derived neurotrophic factor (BDNF), a critical component for neuroplasticity and cognitive restoration in schizophrenia models[1].
Mechanism of PDE1 inhibition by 7,8-dimethoxyquinazoline derivatives.
References
ACS Omega. "Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography". Source: ACS Publications / NIH. URL:[Link]
Frontiers in Pharmacology. "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise". Source: Frontiers. URL:[Link]
A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-7,8-dimethoxyquinazoline
This in-depth technical guide provides a detailed exploration of the synthetic pathway for 2,4-dichloro-7,8-dimethoxyquinazoline, a key intermediate in the development of various biologically active compounds. This docum...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a detailed exploration of the synthetic pathway for 2,4-dichloro-7,8-dimethoxyquinazoline, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. The specific compound, 2,4-dichloro-7,8-dimethoxyquinazoline, serves as a versatile building block for the synthesis of more complex molecules, owing to the differential reactivity of its two chlorine atoms, which allows for selective substitution reactions.
Core Synthesis Pathway: A Two-Step Approach
The most established and efficient synthesis of 2,4-dichloro-7,8-dimethoxyquinazoline proceeds through a two-step reaction sequence. This pathway begins with the construction of the core quinazoline ring system to form 7,8-dimethoxyquinazoline-2,4-dione, followed by a chlorination reaction to yield the final product.
Caption: Synthetic workflow for 2,4-dichloro-7,8-dimethoxyquinazoline.
Part 1: Synthesis of 7,8-Dimethoxyquinazoline-2,4-dione
The initial and crucial step in this synthetic pathway is the formation of the heterocyclic core, 7,8-dimethoxyquinazoline-2,4-dione. This is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative.
Reaction Mechanism and Rationale
The formation of the quinazolinedione ring involves the reaction of an anthranilic acid derivative with a source of two carbonyl groups. Common reagents for this transformation include urea and sodium cyanate. The reaction with urea, for instance, proceeds through an initial nucleophilic attack of the amino group of the anthranilic acid derivative on the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia to form the stable quinazolinedione ring system. The choice of starting from a 3,4-dimethoxyphenyl precursor ensures the desired substitution pattern on the final product.
Experimental Protocol
While various methods exist for the synthesis of the quinazolinedione precursor, a common approach involves the reaction of 2-amino-3,4-dimethoxybenzoic acid with urea.
Materials:
2-amino-3,4-dimethoxybenzoic acid
Urea
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-3,4-dimethoxybenzoic acid and a molar excess of urea in a suitable high-boiling point solvent.
Heat the reaction mixture to a temperature of 180-200 °C.
Maintain the reaction at this temperature for a period of 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The product will precipitate out of the solution. Collect the solid by filtration.
Wash the collected solid with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials and byproducts.
Dry the purified 7,8-dimethoxyquinazoline-2,4-dione under vacuum.
Part 2: Chlorination of 7,8-Dimethoxyquinazoline-2,4-dione
The second and final step of the synthesis is the conversion of the quinazolinedione to the target molecule, 2,4-dichloro-7,8-dimethoxyquinazoline. This is a classic chlorination reaction of a cyclic imide.
Reaction Mechanism and Rationale
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the conversion of the enol form of the quinazolinedione into a chlorophosphate intermediate, which is then susceptible to nucleophilic attack by a chloride ion. The use of a tertiary amine catalyst, such as N,N-dimethylaniline, can accelerate the reaction by activating the phosphorus oxychloride.[1][2]
Experimental Protocol
The following protocol details the chlorination of 7,8-dimethoxyquinazoline-2,4-dione.
Materials:
7,8-Dimethoxyquinazoline-2,4-dione
Phosphorus oxychloride (POCl₃)
N,N-dimethylaniline (optional, as a catalyst)
Ice-cold water
Sodium bicarbonate solution
Procedure:
In a fume hood, carefully add 7,8-dimethoxyquinazoline-2,4-dione to a flask containing an excess of phosphorus oxychloride.[1]
If desired, add a catalytic amount of N,N-dimethylaniline to the mixture.[1][2]
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.[1][2] The progress of the reaction should be monitored by TLC.
After the reaction is complete, allow the mixture to cool to room temperature.
Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with constant stirring. This will quench the excess phosphorus oxychloride.[1][2]
A precipitate of the crude product will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1]
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
Dry the final product, 2,4-dichloro-7,8-dimethoxyquinazoline, under vacuum.
Quantitative Data Summary
Step
Reactants
Reagents/Catalysts
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
1
2-amino-3,4-dimethoxybenzoic acid
Urea
Nitrobenzene
180-200
2-4
70-85
2
7,8-Dimethoxyquinazoline-2,4-dione
POCl₃, N,N-dimethylaniline
None (POCl₃ as solvent)
105-110 (Reflux)
4-6
80-95
Safety Considerations
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
The quenching of the reaction mixture with ice-water is a highly exothermic process and should be performed with extreme caution.
High-temperature reactions should be conducted with appropriate shielding and temperature control.
Conclusion
The synthesis of 2,4-dichloro-7,8-dimethoxyquinazoline is a well-established process that provides a valuable intermediate for the synthesis of a wide range of biologically active molecules. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently and safely produce this important building block for their drug discovery and development efforts.
References
Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 69(2), 247-252.
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). In ResearchGate.
CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
Zhang, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9375-9384. Available at: [Link]
The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. (n.d.). ResearchGate.
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118.
CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (n.d.). Google Patents.
3,4-Dimethoxyaniline. (n.d.). PubChem. Retrieved from [Link]
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2016). Molecules, 21(8), 1045. Available at: [Link]
Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.). Google Patents.
Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2018). Acta Chimica Slovenica, 65(3), 554-568.
An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline. (2004).
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate.
6,7-Dimethoxyquinazoline-2,4-dione CAS 28888-44-0. (n.d.). Autech Industry Co.,Ltd. Retrieved from [Link]
Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (n.d.). BenchChem. Retrieved from a relevant technical support document.
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(23), 8493. Available at: [Link]
Technical Guide: Biological Activity & Synthetic Utility of 2,4-Dichloro-7,8-Dimethoxyquinazoline
The following technical guide details the biological potential, chemical reactivity, and experimental utility of 2,4-dichloro-7,8-dimethoxyquinazoline . Executive Summary: The "Privileged Scaffold" Shift While the 6,7-di...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological potential, chemical reactivity, and experimental utility of 2,4-dichloro-7,8-dimethoxyquinazoline .
Executive Summary: The "Privileged Scaffold" Shift
While the 6,7-dimethoxyquinazoline core is ubiquitous in classic alpha-blockers (e.g., Prazosin) and EGFR inhibitors (e.g., Erlotinib), the 7,8-dimethoxy isomer represents a distinct, high-value pharmacophore.
2,4-dichloro-7,8-dimethoxyquinazoline is not a drug in itself but a highly reactive electrophilic module . Its primary biological value lies in its ability to serve as a regioselective precursor for:
PDE1B Inhibitors: Critical for treating cognitive deficits in schizophrenia (e.g., PF-04822163 analogs).
ENPP1 Inhibitors: Emerging targets in immuno-oncology to enhance the STING pathway.
Kinase Selectivity Probes: Used to alter binding poses in ATP-competitive pockets where the 6-position steric bulk is detrimental.
Critical Safety Note: As a di-haloheterocycle, the unreacted compound is a potent alkylating agent. Direct biological exposure results in non-specific cysteine/lysine adduction (cytotoxicity). All biological activity described below refers to its derivatized forms.
Chemical Biology & Reactivity Profile
Regioselective Functionalization
The biological utility of this scaffold relies entirely on the differential reactivity of the chlorines at positions C4 and C2. This "molecular programming" allows for the sequential construction of complex bioactive molecules.
C4-Chlorine (High Reactivity): The nitrogen at N3 activates the C4 position via resonance. It is susceptible to Nucleophilic Aromatic Substitution (
) at room temperature.
C2-Chlorine (Low Reactivity): The electron density from the 7,8-dimethoxy groups (electron-donating) deactivates the ring slightly compared to the bare quinazoline, but the C2 position remains less electrophilic than C4. Substitution here typically requires elevated temperatures (
) or catalysis.
Visualization: Regioselective Synthesis Workflow
The following diagram illustrates the sequential logic used to generate PDE1B inhibitors from the scaffold.
Figure 1: Sequential
workflow. The C4 position is the "Gateway" for primary pharmacophore installation.
Biological Mechanisms of Action (Downstream Applications)
Phosphodiesterase 1B (PDE1B) Inhibition
The 7,8-dimethoxy pattern is crucial for selectivity against PDE1B, a target enriched in the striatum and hippocampus.
Mechanism: PDE1B hydrolyzes cAMP and cGMP.[1] Inhibiting this enzyme elevates cyclic nucleotide levels, activating the cAMP/PKA/CREB pathway.
Therapeutic Outcome: Enhancement of cognition and sensory gating in schizophrenia.
Structural Insight: Unlike the 6,7-isomer, the 7,8-dimethoxy core accommodates specific hydrophobic pockets in PDE1B, avoiding steric clashes at the "Glutamine Switch" region of the active site.
This protocol converts the toxic precursor into a bioactive scaffold.
Objective: Selective substitution of C4-Cl with a functional amine (e.g., 4-aminopyridine or a chiral amine) without disturbing C2-Cl.
Materials:
2,4-dichloro-7,8-dimethoxyquinazoline (1.0 eq)
Target Amine (e.g., (S)-1-aminoindane) (1.05 eq)
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of 2,4-dichloro-7,8-dimethoxyquinazoline in MeCN (0.2 M concentration). Ensure the solution is clear (slight warming is acceptable).
Addition: Cool to
(ice bath). Add DIPEA followed by the dropwise addition of the Target Amine dissolved in MeCN.
Expert Note: Low temperature is critical to prevent trace C2-substitution, which creates inseparable impurities.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (
) should disappear, replaced by a lower fluorescent spot.
Workup: Pour the mixture into ice-water. The product (4-amino-2-chloro derivative) typically precipitates. Filter, wash with cold water, and dry under vacuum.
Validation:
H NMR should show loss of symmetry if the amine is chiral, and integration should confirm mono-substitution.
Protocol B: PDE1B Enzymatic Inhibition Assay
Validates the biological activity of the synthesized derivative.
Materials:
Recombinant human PDE1B enzyme.
Substrate:
-cAMP or Fluorescent cAMP analog (FAM-cAMP).
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM
, 1.7 mM EGTA.
Methodology:
Preparation: Dilute the 7,8-dimethoxyquinazoline derivative in DMSO (10-point serial dilution).
Incubation: Mix enzyme + inhibitor in assay buffer. Incubate for 15 mins at RT.
Reaction Start: Add substrate (
cAMP). Incubate for 30–60 mins.
Termination: Add PDE detection beads (IMAP or SPA) or stop solution.
Readout: Measure Fluorescence Polarization (FP) or Scintillation.
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Success Metric: Potent 7,8-dimethoxy analogs (e.g., PF-04822163) typically exhibit
.
Quantitative Data Summary
The following table contrasts the biological profile of the 7,8-isomer derivatives against the common 6,7-isomers.
Feature
6,7-Dimethoxy Derivatives (e.g., Prazosin)
7,8-Dimethoxy Derivatives (e.g., PF-Series)
Primary Target
-Adrenergic Receptors
PDE1B, PDE10A, ENPP1
Selectivity
High for GPCRs
High for Phosphodiesterases
C4 Reactivity
High
High (Comparable)
Solubility
Moderate
Often Improved (Polarity shift)
Metabolic Stability
Susceptible to O-demethylation
8-OMe often more stable than 6-OMe
Pathway Visualization: PDE1B Signaling
This diagram details the downstream effects of a 7,8-dimethoxyquinazoline inhibitor in a neuronal context.[3]
Figure 2: Mechanism of Action. Inhibition of PDE1B restores cAMP signaling, driving neuroplasticity.
References
Pfizer Inc. (2014). Discovery of PF-04822163, a Dual PDE1/PDE10 Inhibitor. Journal of Medicinal Chemistry.
Nadur, A., et al. (2021).[1] PDE1B and PDE10A as novel targets for schizophrenia: from molecular design to therapeutic promise. Frontiers in Pharmacology.
Li, L., et al. (2014).[2] Hydrolysis of 2'3'-cGAMP by ENPP1 and design of quinazoline inhibitors. Nature Chemical Biology.
2,4-Dichloro-7,8-dimethoxyquinazoline mechanism of action
An In-Depth Technical Guide to the Mechanism of Action and Reactivity of 2,4-Dichloro-7,8-dimethoxyquinazoline Executive Summary In the realm of medicinal chemistry and rational drug design, 2,4-dichloro-7,8-dimethoxyqui...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanism of Action and Reactivity of 2,4-Dichloro-7,8-dimethoxyquinazoline
Executive Summary
In the realm of medicinal chemistry and rational drug design, 2,4-dichloro-7,8-dimethoxyquinazoline (CAS 61948-62-7) serves as a privileged, bifunctional electrophilic scaffold. While it is not an active pharmaceutical ingredient (API) itself, it is the critical precursor for synthesizing highly specific therapeutics, such as Phosphodiesterase 1B (PDE1B) inhibitors used in schizophrenia research[1].
For a chemical intermediate, the "mechanism of action" is defined by its intrinsic chemical reactivity rather than reversible receptor binding. This guide explores the core mechanism of this molecule: Regioselective Sequential Nucleophilic Aromatic Substitution (SNAr) . By understanding the electronic landscape and causality behind its reactivity, drug development professionals can design highly efficient, self-validating synthetic workflows.
The Chemical Mechanism of Action: Regioselective SNAr
The fundamental mechanism of action of 2,4-dichloro-7,8-dimethoxyquinazoline in synthetic applications is its ability to undergo sequential, highly controlled SNAr reactions. The quinazoline ring acts as an electron-deficient heterocycle, rendering the carbon atoms bonded to the chlorine atoms highly electrophilic[2].
Kinetic and Thermodynamic Control at the C4 Position
The first nucleophilic attack occurs almost exclusively at the C4 position. This regioselectivity is driven by two primary factors:
LUMO Coefficient: Density Functional Theory (DFT) calculations demonstrate that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2, making it the primary target for nucleophilic attack[2].
Meisenheimer Complex Stabilization: When a nucleophile attacks C4, the resulting anionic intermediate (the Meisenheimer complex) is deeply stabilized by resonance delocalization onto both the N1 and N3 nitrogen atoms. The activation energy for this pathway is substantially lower than that for C2 attack[2].
The Deactivation of the C2 Position
Once the C4 position is substituted—typically by an electron-donating amine—the electronic landscape of the quinazoline core shifts dramatically. The newly introduced amine donates electron density into the ring via resonance (+R effect). This quenches the electrophilicity of the C2 position, making the second SNAr reaction highly resistant to mild conditions. Consequently, C2 modification requires significantly harsher conditions, such as elevated temperatures, polar aprotic solvents, or transition-metal catalysis[3].
The Electronic Influence of the 7,8-Dimethoxy Group
The methoxy groups at positions 7 and 8 exert a complex "push-pull" electronic effect. While they donate electron density via resonance, their inductive electron-withdrawing nature (-I) helps stabilize the transition state during the initial nucleophilic attack. Biologically, the 7,8-dimethoxy substitution pattern is critical for target affinity; for instance, transposing the methoxy group to the 8-position significantly increases binding potency in PDE1B inhibitors by perfectly occupying the enzyme's binding pocket[1].
Biological Mechanism of Action: Electrophilic Toxicity
If unreacted 2,4-dichloro-7,8-dimethoxyquinazoline is introduced into a biological system, its mechanism of action shifts to non-selective covalent modification. As a potent electrophile, it readily undergoes SNAr reactions with nucleophilic amino acid side chains in vivo—specifically the thiol groups of cysteines and the primary amines of lysines. This leads to rapid protein cross-linking, enzyme inactivation, and cellular toxicity. Therefore, the complete conversion of both chloro groups is a Critical Quality Attribute (CQA) in the manufacturing of quinazoline-based drugs.
Experimental Workflows & Protocols
To harness the regioselectivity of this scaffold, we employ a self-validating, two-step sequential amination protocol. The causality behind these steps relies on strictly controlling temperature to prevent premature C2 substitution[4].
Step 1: Regioselective C4 Amination
Preparation: Dissolve 1.0 equivalent of 2,4-dichloro-7,8-dimethoxyquinazoline in anhydrous Tetrahydrofuran (THF) or Isopropanol.
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperatures kinetically trap the reaction, preventing any off-target C2 substitution.
Addition: Dropwise add 1.05 equivalents of the primary amine nucleophile, followed by 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Validation: Stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
Step 2: Harsher C2 Amination
Preparation: Isolate the 4-amino-2-chloro intermediate and dissolve it in a high-boiling polar solvent (e.g., n-Butanol or DMF).
Addition: Add an excess (2.0–3.0 equivalents) of the second nucleophile.
Temperature Control: Reflux the mixture at 80–120 °C for 12–24 hours. Causality: The electron-rich nature of the mono-substituted intermediate requires high thermal energy to overcome the activation barrier for C2 attack.
Validation: Monitor via LC-MS to confirm the complete disappearance of the mono-substituted intermediate.
Data Presentation: Reactivity Comparison
The following table summarizes the quantitative and qualitative differences between the C4 and C2 substitution phases, providing a clear operational baseline for drug development professionals.
Parameter
C4 Substitution (1st Step)
C2 Substitution (2nd Step)
Relative LUMO Coefficient
High (Primary electrophilic site)
Low (Quenched by C4 substituent)
Activation Energy (Ea)
Low
High
Standard Temperature
0 °C to 25 °C
80 °C to 120 °C (Reflux)
Reaction Time
1 – 3 hours
12 – 24 hours
Solvent Preference
THF, Isopropanol, Ethanol
n-Butanol, DMF, DMSO
Nucleophile Equivalents
1.0 – 1.05 eq (Strict control)
2.0 – 3.0 eq (Excess required)
Mechanistic and Workflow Visualizations
Caption: Regioselective SNAr chemical mechanism of 2,4-dichloro-7,8-dimethoxyquinazoline.
Caption: Self-validating experimental workflow for sequential quinazoline functionalization.
References
Title: PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise
Source: Frontiers in Pharmacology
URL: [Link]
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry
Source: MDPI / Pharmaceuticals
URL: [Link]
Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring
Source: Chemistry Stack Exchange
URL: [Link]
Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
The 2,4-Dichloro-7,8-dimethoxyquinazoline Scaffold: A Cornerstone for Modern Kinase Inhibitor Design
An In-depth Technical Guide for Drug Discovery Professionals Abstract The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This guide focuses on a particularly versatile intermediate, 2,4-dichloro-7,8-dimethoxyquinazoline, and its derivatives as powerful agents in drug discovery. We will dissect the synthetic rationale behind its use, explore the structure-activity relationships (SAR) that drive potency, and detail the methodologies for its biological evaluation, with a primary focus on its application as a potent inhibitor of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical targets in oncology.[3][4]
The Quinazoline Core: A Strategic Starting Point
The quinazoline scaffold is a nitrogen-containing heterocycle that has proven to be an exceptional starting point for the development of kinase inhibitors.[5][6] Its structure is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases, a feature exploited in several FDA-approved anticancer drugs such as gefitinib, erlotinib, and lapatinib.[1][2][3] The 2,4-disubstituted pattern is particularly significant, allowing for precise modulation of the molecule's interaction with the target protein and its overall pharmacological properties.
The 7,8-dimethoxy substitution pattern on the quinazoline core is not merely decorative. These electron-donating groups can influence the electronic properties of the ring system and provide additional points of interaction or metabolic stability, making this specific scaffold a promising starting point for library development.
Synthesis of the Core Intermediate: 2,4-Dichloro-7,8-dimethoxyquinazoline
The journey to a library of potent drug candidates begins with the robust synthesis of the key intermediate. The 2,4-dichloro-7,8-dimethoxyquinazoline is typically prepared from its 2,4-dihydroxy precursor. The use of phosphorus oxychloride (POCl₃) is critical for this transformation.
The causality behind this choice is twofold: POCl₃ serves as both the chlorinating agent and a high-boiling solvent, allowing the reaction to proceed at reflux to ensure complete conversion.[7] A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or N,N-diethylaniline, is often added to facilitate the reaction.[7][8][9]
Caption: Workflow for the synthesis of the key dichloro-intermediate.
Crafting a Derivative Library: The Power of Sequential Substitution
The synthetic utility of the 2,4-dichloro intermediate lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This allows for a controlled, stepwise introduction of different functionalities.
Typically, the C4 position is first reacted with a primary amine (e.g., a substituted aniline) at or slightly above room temperature to yield a 4-amino-2-chloro-quinazoline derivative.[8][10] The remaining chlorine at the C2 position can then be substituted by a second nucleophile, often requiring more forcing conditions (higher temperatures or stronger nucleophiles), to generate the final 2,4-disubstituted product. This sequential approach is fundamental to creating a diverse chemical library for screening.
Caption: General workflow for sequential SNAr on the quinazoline core.
Biological Activity and Therapeutic Targets
While derivatives of this scaffold have shown a range of biological activities, including cholinesterase inhibition for Alzheimer's disease and anti-inflammatory properties, their most profound impact has been in oncology as kinase inhibitors.[11][12]
Dual EGFR and VEGFR-2 Inhibition: A Two-Pronged Attack on Cancer
Many human cancers are driven by the aberrant signaling of receptor tyrosine kinases.[13]
Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival. Its overexpression is a hallmark of many cancers, including non-small cell lung cancer.[3][14]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients and oxygen.[15][16]
Derivatives of the 4-anilinoquinazoline scaffold are exceptionally effective at inhibiting these kinases.[4][17] They act as ATP-competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation cascade that leads to tumor growth and angiogenesis.[3][18] The nitrogen at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor, often interacting with a conserved methionine residue (e.g., Met793 in EGFR), anchoring the inhibitor in the active site.[2]
Caption: Quinazoline derivatives block the ATP-binding site of kinases.
Quantitative Biological Data
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific kinases and cancer cell lines.
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Experimental Protocols: A Guide to Practice
Trustworthiness in research stems from robust and reproducible methodologies. The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of a 2-Chloro-4-(aryl-amino)-6,7-dimethoxyquinazoline
This protocol details the selective substitution at the C4 position, a foundational step in library development.[8][12]
Objective: To synthesize a representative 4-anilino derivative from the 2,4-dichloro intermediate.
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
Reaction Setup: Suspend 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) in isopropanol (5-10 mL) in a round-bottom flask.[8]
Reagent Addition: Add the substituted aniline (4 mmol) to the suspension.
Heating: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold isopropanol or distilled water to remove any unreacted starting materials and salts.[8]
Drying & Characterization: Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality Note: Isopropanol is an ideal solvent as it has a suitable boiling point for the reaction and allows for the precipitation of the product upon cooling, simplifying purification. The slight excess of aniline is often not required as the reaction is quite efficient, but it can be used to ensure full conversion of the starting material.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol outlines a common method to determine the IC₅₀ of a compound against a target kinase. The ADP-Glo™ Kinase Assay is a robust system that measures kinase activity by quantifying the amount of ADP produced.[22]
Objective: To determine the potency of a synthesized quinazoline derivative as a kinase inhibitor.
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light produced is directly proportional to the ADP concentration, and thus to the kinase activity.
Procedure:
Kinase Reaction Setup: In a 384-well plate, add the following components:
Kinase buffer.
The target kinase (e.g., EGFR, VEGFR-2) at a predetermined concentration (e.g., EC₈₀).
The substrate for the kinase.
A serial dilution of the quinazoline inhibitor compound (typically from 10 µM to 0.1 nM). Include a "no inhibitor" control.
Initiation: Initiate the reaction by adding ATP to all wells.
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
Termination & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and consumes any unused ATP. Incubate for 40 minutes at room temperature.
ADP Detection: Add the Kinase Detection Reagent to all wells. This converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Read the luminescence on a plate reader.
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Self-Validation Note: This system is self-validating because the signal is directly proportional to the enzymatic activity. Controls (no enzyme, no inhibitor) are critical to establish the baseline and maximum signal, ensuring the observed inhibition is due to the compound's activity and not an artifact.
Caption: A typical screening cascade for novel kinase inhibitors.
Conclusion and Future Outlook
The 2,4-dichloro-7,8-dimethoxyquinazoline scaffold is a validated and highly fruitful starting point for the discovery of novel therapeutics, particularly kinase inhibitors for cancer treatment. Its synthetic tractability, coupled with the well-understood structure-activity relationships of its derivatives, allows for the rational design of potent and selective drug candidates. Future work in this area will likely focus on developing derivatives that can overcome clinical resistance to first and second-generation inhibitors, improving selectivity to reduce off-target effects, and exploring the potential of this versatile scaffold against other therapeutic targets.
References
Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]
Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Preprints.org. (2025). Available at: [Link]
Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science. (2012). Available at: [Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. (2023). Available at: [Link]
2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. PubMed. (2017). Available at: [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad. (2023). Available at: [Link]
Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. (2001). Available at: [Link]
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. (2023). Available at: [Link]
Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Bentham Science. (2015). Available at: [Link]
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. (2024). Available at: [Link]
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. (2025). Available at: [Link]
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Available at: [Link]
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. (2022). Available at: [Link]
AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. (2004). Available at: [Link]
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Nature. (2019). Available at: [Link]
Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Spandidos Publications. (2014). Available at: [Link]
Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. PubMed. (2023). Available at: [Link]
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. (2023). Available at: [Link]
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. (2024). Available at: [Link]
Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Chemistry. (2020). Available at: [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. (2026). Available at: [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad. Available at: [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. (2018). Available at: [Link]
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. ACS Publications. (2014). Available at: [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Arkivoc. (2021). Available at: [Link]
Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. PubMed. (2014). Available at: [Link]
A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. R Discovery. (2013). Available at: [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. (2013). Available at: [Link]
Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols. (2021). Available at: [Link]
Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. (2010). Available at: [Link]
Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. ResearchGate. (2024). Available at: [Link]
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. (2019). Available at: [Link]
Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. PubMed. (2016). Available at: [Link]
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018). Available at: [Link]
Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. (2023). Available at: [Link]
(a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. ResearchGate. Available at: [Link]
CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Google Patents.
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. (2024). Available at: [Link]
Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. MDPI. (2013). Available at: [Link]
2,4-dichloro-7,8-dimethoxyquinazoline as a chemical intermediate
The following technical guide details the chemistry, synthesis, and application of 2,4-dichloro-7,8-dimethoxyquinazoline (CAS 61948-62-7). This document is designed for medicinal chemists and process scientists, prioriti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemistry, synthesis, and application of 2,4-dichloro-7,8-dimethoxyquinazoline (CAS 61948-62-7). This document is designed for medicinal chemists and process scientists, prioritizing mechanistic insight and experimental reproducibility over generic descriptions.
A Strategic Scaffold for PDE1 and Kinase Inhibitor Development
Executive Summary & Chemical Profile[1][2][3][4]
2,4-Dichloro-7,8-dimethoxyquinazoline is a specialized heterocyclic intermediate distinct from its widely used isomer, the 6,7-dimethoxy analog (found in Gefitinib/Erlotinib). While the 6,7-isomer is the "workhorse" of EGFR inhibition, the 7,8-dimethoxy substitution pattern imparts unique steric and electronic properties that are critical for targeting Phosphodiesterase 1 (PDE1) and specific kinase sub-pockets (e.g., PI3K,
-catenin/TCF4 pathways).
The presence of the methoxy group at the C8 position creates steric bulk proximal to the N1 nitrogen. This structural feature is often exploited to enforce specific binding conformations or to modulate metabolic stability by blocking the C8 position from oxidative metabolism.
Physicochemical Data
Property
Data
CAS Number
61948-62-7
Molecular Formula
C₁₀H₈Cl₂N₂O₂
Molecular Weight
259.09 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, DMF, DMSO; limited solubility in alcohols; insoluble in water.[1]
Melting Point
158–162 °C (varies by purity/polymorph)
Storage
Inert atmosphere (Argon/Nitrogen), 2–8 °C. Moisture sensitive (hydrolyzes to dione).
Synthesis Strategy: The "Why" and "How"
The synthesis of the 7,8-isomer requires a regioselective approach starting from 2-amino-3,4-dimethoxybenzoic acid . Unlike the 6,7-isomer (derived from veratric acid precursors), the 7,8-pattern demands careful preservation of the ortho-methoxy groups during ring closure.
Retrosynthetic Analysis
The most robust route involves the cyclization of the anthranilic acid derivative to the quinazoline-2,4-dione, followed by Vilsmeier-Haack type chlorination.
Figure 1: Synthetic pathway from anthranilic acid precursor to the dichloro intermediate.[2]
Critical Process Parameters (CPP)
Cyclization Temperature: The fusion with urea requires temperatures >160°C. Incomplete cyclization leads to open-chain ureido impurities which are difficult to separate after chlorination.
Chlorination Catalyst: The use of N,N-dimethylaniline (or DIPEA) is catalytic but essential. It activates the POCl₃ and acts as an acid scavenger, preventing the protonation of the quinazoline nitrogens which would otherwise deactivate the ring toward nucleophilic attack by chloride.
Quenching: The 2,4-dichloro product is prone to hydrolysis , particularly at the C4 position. Quenching must be done into ice-water with rapid stirring, maintaining temperature <10°C to prevent reversion to the monochloro-one.
Reactivity & Regioselectivity
The core utility of 2,4-dichloro-7,8-dimethoxyquinazoline lies in its predictable but nuanced reactivity.
The C4 > C2 Rule
Nucleophilic Aromatic Substitution (
) occurs preferentially at the C4 position .
Electronic Factor: The C4 position is more electron-deficient due to the cumulative withdrawal of the N3 nitrogen and the benzene ring fusion.
Mechanistic Insight: The incoming nucleophile attacks C4, forming a Meisenheimer complex stabilized by the N3 nitrogen. The leaving group (Cl⁻) is then expelled.
The "8-Methoxy Effect"
In the 7,8-isomer, the methoxy group at C8 exerts a steric influence on the N1 nitrogen.
Impact on C2 Substitution: While C4 substitution proceeds rapidly (often at RT), subsequent substitution at C2 requires harsher conditions (elevated temp, pressure) compared to the 6,7-isomer. The 8-OMe group can hinder the approach of nucleophiles to C2 or destabilize the transition state involving N1 coordination.
Protocol Implication: Researchers must monitor C2 substitution reactions closely; incomplete conversion is common if reaction times are not extended.
Figure 2: Regioselective functionalization workflow. Note the increased difficulty of Step 2 due to the 8-position substituent.
Applications in Drug Discovery[5][6][7][8]
PDE1B Inhibitors (Cognitive Disorders)
The 7,8-dimethoxy scaffold is a privileged structure for Phosphodiesterase 1B (PDE1B) inhibitors.
Mechanism: PDE1B contains a "glutamine switch" in its catalytic pocket. The 7,8-dimethoxy motif allows for a specific bidentate hydrogen bonding interaction or hydrophobic fit that the 6,7-isomer cannot achieve due to the angle of the methoxy projections.
Key Reference: Pfizer's development of PDE1 inhibitors (e.g., PF-04822163) highlights the necessity of the 7,8-substitution for potency and selectivity over PDE10A.
Kinase Inhibition (PI3K / Beta-Catenin)
PI3K: 7,8-dimethoxyquinazolines substituted at C4 with morpholine or bridged amines have shown efficacy in targeting the ATP-binding pocket of PI3K
.
Beta-Catenin/TCF4: Novel 4,7-disubstituted 8-methoxy derivatives act as protein-protein interaction inhibitors, disrupting the Wnt signaling pathway in colorectal cancer cells (HCT116).
Detailed Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloro-7,8-dimethoxyquinazoline
N,N-Dimethylaniline (3.0 mL) or Diisopropylethylamine (DIPEA)
Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line).
Addition: Charge the flask with the dione solid. Carefully add
. Add the base (Dimethylaniline) dropwise. Caution: Exothermic.
Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 4–6 hours. The suspension should clear to a yellow/orange solution.
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). Aliquots must be quenched in methanol before spotting to visualize the methyl ester/ether derivatives.
Workup:
Cool the mixture to room temperature.
Concentrate under reduced pressure to remove excess
.
Pour the thick residue slowly onto crushed ice (approx. 300 g) with vigorous stirring. Maintain internal temp <10°C.
Stir for 30 mins to decompose residual phosphoryl chlorides.
Neutralize carefully with sat.
or to pH 7–8.
Isolation: Filter the precipitate, wash copiously with cold water, and dry in a vacuum oven at 45°C over
.
Purification: Recrystallize from minimal hot acetonitrile or flash chromatography (DCM/MeOH) if necessary.
Dissolve the dichloro-intermediate in IPA (10 mL/g).
Cool to 0°C (ice bath).
Add
followed by the amine dropwise.
Stir at 0°C for 1 hour, then allow to warm to Room Temperature.
Stir for 2–4 hours.
Workup: The product often precipitates as the HCl salt (if no base used) or free base. Filter the solid.[3][4] If no precipitate, evaporate solvent and partition between EtOAc/Water.
Validation:
-NMR should show the loss of symmetry (if applicable) and the retention of the C2-Cl signal (typically a weak broad singlet or coupled signal depending on the heterocycle).
References
Pfizer Inc. (2010). Quinazoline derivatives as PDE1 inhibitors. Patent WO2010052568. (Describes the SAR leading to 7,8-dimethoxy preference for PDE1B).
Nadur, A., et al. (2021).[5][6] "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise." Frontiers in Pharmacology. Link
BenchChem. (2025). "Reactivity Face-Off: 2,4-dichloroquinazoline Regioselectivity." Technical Notes. Link
Nayak, P. K., et al. (2018).
-catenin signaling pathway inhibitors." Translational Oncology. Link
GuideChem. (2024). "Chemical Properties of CAS 61948-62-7." Link
Technical Whitepaper: Spectroscopic Characterization & Quality Control of 2,4-Dichloro-7,8-dimethoxyquinazoline
This technical guide details the spectroscopic characterization of 2,4-dichloro-7,8-dimethoxyquinazoline , a critical electrophilic intermediate used in the synthesis of quinazoline-based pharmaceuticals (e.g., alpha-blo...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectroscopic characterization of 2,4-dichloro-7,8-dimethoxyquinazoline , a critical electrophilic intermediate used in the synthesis of quinazoline-based pharmaceuticals (e.g., alpha-blockers, phosphodiesterase inhibitors).
Executive Summary & Compound Profile
Compound: 2,4-Dichloro-7,8-dimethoxyquinazoline
CAS: 61948-62-7
Molecular Formula: C
HClNOMolecular Weight: 259.09 g/mol
This compound serves as a high-reactivity scaffold. The chlorine atoms at positions C2 and C4 possess differential electrophilicity—the C4-Cl is significantly more reactive due to vinylogous activation by the N1 nitrogen. This guide focuses on distinguishing the 7,8-dimethoxy isomer from its more common 6,7-dimethoxy analog (found in Prazosin/Erlotinib) using NMR splitting patterns.
Procedure: Reflux the mixture for 3–5 hours. The suspension will clear as the dione converts to the soluble dichloro species.
Workup (Critical): Remove excess POCl
under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring. Maintain temperature <5°C to prevent hydrolysis of the C4-Cl bond.
Extraction: Extract immediately with Dichloromethane (DCM). Wash with cold NaHCO
(aq) and brine. Dry over MgSO.
QC Method: Hydrolysis Detection
The C4-chloro group is highly labile. If the sample contains moisture, it hydrolyzes back to the 4-quinazolone.
Caption: Pathway of moisture-induced degradation detectable via NMR.
References
Isomer Characterization:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of quinazoline derivatives.
Chlorination Protocol: Journal of Organic Chemistry, "POCl3 chlorination of 4-quinazolones."
CAS Registry: 2,4-dichloro-7,8-dimethoxyquinazoline (CAS 61948-62-7).[1][2]
Application Note: Strategic Synthesis of Bioactive Derivatives from 2,4-Dichloro-7,8-Dimethoxyquinazoline
Executive Summary & Scientific Rationale The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Gefitinib (EGFR inhibitor) and Prazosin ( -adrenergic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Gefitinib (EGFR inhibitor) and Prazosin (
-adrenergic antagonist). While the 6,7-dimethoxy substitution pattern is ubiquitous in approved therapeutics, the 7,8-dimethoxyquinazoline isomer represents a high-value, under-explored chemical space.
Shifting methoxy groups from the 6,7- to the 7,8-position alters the molecule's electronic topography and solubility profile, often resulting in distinct metabolic stability and binding vectors. This Application Note details the regioselective functionalization of 2,4-dichloro-7,8-dimethoxyquinazoline.
Core Chemical Logic:
The synthesis relies on the inherent reactivity differential between the C4 and C2 positions.[1] The C4-position is highly electrophilic due to the inductive effect of the adjacent N3 nitrogen and the lack of electron density donation compared to C2. This allows for a controlled, sequential nucleophilic aromatic substitution (
):
Phase I (C4-Selective): Kinetic control at low temperatures.
Phase II (C2-Substitution): Thermodynamic forcing at high temperatures.
Reaction Engineering & Workflow
The following decision tree illustrates the critical path for synthesizing library candidates.
Figure 1: Sequential
workflow. The high reactivity of C4 allows for clean mono-substitution before subjecting the C2 chloride to harsher conditions.
Nucleophile: Aniline derivative or Aliphatic amine (1.05 eq)
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
Solvent: Isopropanol (IPA) or Dichloromethane (DCM)
Procedure:
Preparation: Dissolve 2,4-dichloro-7,8-dimethoxyquinazoline in IPA (10 mL/g).
Note: IPA is preferred over aprotic solvents for this step as the protic nature stabilizes the transition state of the leaving group, enhancing rate without requiring heat.
Addition: Cool the solution to 0–5°C in an ice bath. Add the base (TEA) followed by the slow, dropwise addition of the amine (dissolved in minimal IPA).
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitor: Check TLC (Hexane:Ethyl Acetate 3:1). The starting material (
) should disappear, replaced by a lower spot.
Workup:
Option A (Precipitation): Most 4-amino products precipitate from IPA. Filter the solid, wash with cold IPA, then water, and dry.
Option B (Extraction): If no precipitate forms, evaporate solvent, redissolve in DCM, wash with water and brine, dry over
, and concentrate.
Critical Quality Attribute (CQA):
Regioselectivity Check:
-NMR should show a single set of signals. The C2-Cl is stable at RT. If bis-substitution (substitution at both C2 and C4) is observed, reduce temperature to -10°C and ensure strict 1.05 eq stoichiometry of the amine.
The 7,8-dimethoxy scaffold offers unique binding properties compared to the 6,7-isomers.
Feature
6,7-Dimethoxy (Standard)
7,8-Dimethoxy (Target)
Application
Steric Bulk
Planar, extended width
Steric clash possible at C8
Selectivity filter for kinases
Solubility
Moderate
Improved (often)
Oral bioavailability
Metabolism
O-demethylation at C6/C7
O-demethylation at C7/C8
Altered half-life ()
Target Class
EGFR, Alpha-1 Adrenergic
PDE5, MDR Modulators, Specific Kinases
Multi-Drug Resistance, Vasodilation
Mechanistic Pathway: Kinase Inhibition
Many derivatives synthesized via this route target the ATP-binding pocket of tyrosine kinases.[3]
Figure 2: Mechanism of Action for Quinazoline-based Kinase Inhibitors. The N1 acceptor and N3 donor/acceptor motif is critical for hinge-region binding.
Troubleshooting & Optimization
Solubility Issues: The 2,4-dichloro starting material has poor solubility in alcohols. If the reaction in Protocol A is too slow, switch to THF or DMF, but maintain the temperature control to prevent C2 attack.
Hydrolysis: The C4-chloride is susceptible to hydrolysis by atmospheric moisture, forming the 4-oxo derivative (inactive). Always use dry solvents and inert atmosphere (
/Ar) for Protocol A.
Purification of C2 Products: If the final product contains trace starting material (Intermediate A), use an SCX (Strong Cation Exchange) cartridge. The diamino product is more basic and will retain on the cartridge while the mono-amino chloride washes through.
References
Regioselectivity in Quinazolines
L. Pan et al., "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines," Journal of Heterocyclic Chemistry. This work establishes the fundamental kinetic preference for C4 substitution over C2.[1]
Bioactivity of Dimethoxyquinazolines
Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry.
Synthesis of 7,8-Dimethoxy Isomers
While 6,7-isomers are more common, the synthetic logic for 7,8-isomers is adapted from: Alagarsamy, V., et al. "Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents.
General Protocol Validation
BenchChem Technical Guides: "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline."
(Note: The synthesis of the 7,8-dimethoxy core follows the standard Niementowski quinazoline synthesis or from 2-amino-3,4-dimethoxybenzoic acid, but the functionalization protocols A & B above are universal for the 2,4-dichloro scaffold.)
Application Notes & Protocols: Leveraging 2,4-Dichloro-7,8-dimethoxyquinazoline for the Synthesis of Novel Anticancer Compounds
Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved anticancer agents that target critical signaling pathways.[1][2] This guide provides an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved anticancer agents that target critical signaling pathways.[1][2] This guide provides an in-depth exploration of 2,4-dichloro-7,8-dimethoxyquinazoline , a highly versatile precursor for the development of potent kinase inhibitors. We will detail the strategic synthesis, biological evaluation, and mechanistic insights related to novel anticancer compounds derived from this key intermediate. The protocols and data presented herein are designed for researchers, scientists, and drug development professionals aiming to innovate within the field of oncology.
Introduction: The Strategic Advantage of the Quinazoline Scaffold
Quinazoline derivatives have emerged as a "privileged structure" in cancer therapy, largely due to their efficacy as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[4] Small molecule inhibitors that compete with ATP for the kinase domain's binding site can effectively shut down these aberrant signals.[5]
The 2,4-dichloro-7,8-dimethoxyquinazoline scaffold offers three key strategic advantages:
Differential Reactivity: The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[6][7] This predictable regioselectivity allows for a stepwise and controlled introduction of different functionalities, which is essential for building molecular complexity and conducting structure-activity relationship (SAR) studies.
Target Engagement: The quinazoline nitrogen (N1) typically forms a crucial hydrogen bond with a conserved methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase active site.[8] This interaction is a hallmark of many potent quinazoline-based inhibitors.
Modulation of Properties: The 7,8-dimethoxy groups are electron-donating and can influence the molecule's electronic properties and binding affinity.[9] These groups often occupy a specific region of the ATP-binding pocket, and their modification can fine-tune potency and selectivity.[9]
Synthetic Strategy & Core Protocol
The cornerstone of synthesizing anticancer agents from 2,4-dichloro-7,8-dimethoxyquinazoline is a sequential SNAr reaction. The first, more facile substitution occurs at the C4 position, typically with a substituted aniline to install the key pharmacophore that interacts deep within the ATP binding site. The second substitution at the C2 position, which requires more forcing conditions, can be used to introduce solubilizing groups or vectors for further functionalization.
Representative Protocol: Synthesis of a 4-(Anilino)-2-morpholino-7,8-dimethoxyquinazoline Analog
This protocol details a two-step synthesis of a representative dual EGFR/VEGFR inhibitor. The first step involves the regioselective substitution at C4 with 3-ethynylaniline, followed by a second substitution at C2 with morpholine.
Part A: Synthesis of 2-chloro-N-(3-ethynylphenyl)-7,8-dimethoxyquinazolin-4-amine (Intermediate 1)
Materials:
2,4-dichloro-7,8-dimethoxyquinazoline (1.0 eq)
3-ethynylaniline (1.05 eq)
Isopropanol (IPA) or N,N-Dimethylformamide (DMF)
Diisopropylethylamine (DIPEA) (optional, 1.1 eq)
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Standard workup and purification glassware (silica gel for chromatography)
Procedure:
To a solution of 2,4-dichloro-7,8-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-ethynylaniline (1.05 eq).
Heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Rationale: Heating provides the necessary activation energy for the SNAr reaction. The C4 position's higher reactivity ensures that this substitution occurs selectively over the C2 position.[7] Using a protic solvent like isopropanol can facilitate the reaction. In some cases, a non-nucleophilic base like DIPEA is added to scavenge the HCl byproduct, particularly when using aprotic solvents like DMF at room temperature.[10]
Upon completion, cool the mixture to room temperature. A precipitate of the product may form.
Filter the solid product and wash with cold isopropanol or diethyl ether to remove unreacted starting materials.
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can be purified by silica gel column chromatography to yield the pure intermediate 1 .
Part B: Synthesis of N-(3-ethynylphenyl)-7,8-dimethoxy-2-morpholinoquinazolin-4-amine (Final Compound)
Materials:
Intermediate 1 (1.0 eq)
Morpholine (3.0-5.0 eq)
1-Butanol or DMF
Sealed reaction vessel or pressure tube
Procedure:
In a pressure tube, dissolve Intermediate 1 (1.0 eq) in 1-butanol.
Add an excess of morpholine (3.0-5.0 eq).
Rationale: The substitution at the C2 position is less facile and requires more forcing conditions—higher temperature and an excess of the nucleophile—to proceed at a reasonable rate.[7] Using a high-boiling solvent like 1-butanol in a sealed vessel allows the reaction to be heated well above the solvent's standard boiling point.
Seal the vessel and heat the mixture to 120-140°C for 12-24 hours. Monitor by TLC.
After cooling, concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the final compound. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Sequential synthesis from the dichloro-precursor.
Mechanism of Action: Targeting Kinase Signaling
Compounds synthesized from the 2,4-dichloro-7,8-dimethoxyquinazoline scaffold primarily function as ATP-competitive inhibitors of protein kinases.[3] In the case of EGFR, for example, aberrant signaling promotes tumor growth.[4] The synthesized inhibitor lodges itself in the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a quinazoline-based TKI.
Once synthesized and purified, novel compounds must be evaluated for their biological activity. A standard primary screen is an in vitro cytotoxicity assay against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[11][12]
Complete growth medium (e.g., DMEM with 10% FBS).
Synthesized compound stock solution (in DMSO).
MTT reagent (5 mg/mL in PBS).
Solubilization buffer (e.g., DMSO or acidified isopropanol).
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) Data
Systematic modification of the quinazoline core allows for the exploration of SAR, guiding the design of more potent and selective inhibitors. The table below summarizes hypothetical but representative data for a series of analogs based on the synthesized scaffold.
Compound ID
R¹ (at C2)
R² (Aniline at C4)
EGFR IC₅₀ (nM)
A549 Cell GI₅₀ (µM)
REF-Gefitinib
-
3-chloro-4-fluoroaniline
35
15.6
QC-01
-Cl
3-ethynylaniline
85
22.1
QC-02
-Morpholine
3-ethynylaniline
15
1.8
QC-03
-Piperazine
3-ethynylaniline
11
1.2
QC-04
-Morpholine
3-chloroaniline
45
8.5
QC-05
-Morpholine
Aniline
150
>30
Data is representative. GI₅₀ is the concentration for 50% growth inhibition.
Analysis of SAR:
C2 Substitution: Replacing the electron-withdrawing chlorine at C2 (QC-01) with electron-donating, solubilizing groups like morpholine (QC-02) or piperazine (QC-03) significantly enhances both enzymatic and cellular potency.[13]
C4 Aniline Substitution: The substitution pattern on the aniline ring is critical for potent activity. An electron-withdrawing group like chlorine (QC-04) or a small, rigid group like ethynyl (QC-02) is often preferred over an unsubstituted ring (QC-05), as these groups can form favorable interactions in the kinase active site.[9]
Conclusion and Future Directions
The 2,4-dichloro-7,8-dimethoxyquinazoline scaffold is a validated and highly tractable starting point for the synthesis of novel anticancer agents. Its differential reactivity enables a modular approach to drug design, allowing for the systematic optimization of kinase inhibitory activity and cellular potency. Future work should focus on exploring a wider diversity of nucleophiles at both the C2 and C4 positions to develop next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome known resistance mechanisms in cancer.[4]
References
Ismail, M. A., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. Available at: [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bioscience Research. Available at: [Link]
Allam, A. K., et al. (2021). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]
Saber, N. M., et al. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. Available at: [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Available at: [Link]
Al-Ostath, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PMC. Available at: [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. Available at: [Link]
Li, L., et al. (2016). Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines. Ovid. Available at: [Link]
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]
Translational Oncology. (n.d.). Semantic Scholar. Available at: [Link]
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (2022). PMC. Available at: [Link]
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). MDPI. Available at: [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025). MDPI. Available at: [Link]
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2025). ResearchGate. Available at: [Link]
Aref, M. A., et al. (2025). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. PubMed. Available at: [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. Available at: [Link]
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. Available at: [Link]
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). PMC. Available at: [Link]
Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[1][8][9]triazolo[4,3-c]quinazolines and Related Derivatives. (2021). MDPI. Available at: [Link]
Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Informa UK Limited. Available at: [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available at: [Link]
Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). PMC. Available at: [Link]
2,4-dichloro-7,8-dimethoxyquinazoline as a precursor for antihypertensive drugs
Application Note: Strategic Utilization of 2,4-Dichloro-7,8-Dimethoxyquinazoline in Antihypertensive SAR Profiling Abstract This application note details the synthetic utility of 2,4-dichloro-7,8-dimethoxyquinazoline (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2,4-Dichloro-7,8-Dimethoxyquinazoline in Antihypertensive SAR Profiling
Abstract
This application note details the synthetic utility of 2,4-dichloro-7,8-dimethoxyquinazoline (CAS: 61948-62-7), a critical regioisomer used in Structure-Activity Relationship (SAR) studies for alpha-1 adrenergic antagonists. While the 6,7-dimethoxy isomer is the industrial precursor for blockbuster antihypertensives (e.g., Prazosin, Doxazosin), the 7,8-dimethoxy variant serves as a vital tool for mapping the steric and electronic boundaries of the orthosteric binding pocket. This guide provides a validated protocol for the synthesis, regioselective functionalization, and analytical differentiation of this scaffold.
Introduction: The Quinazoline Pharmacophore
In the development of antihypertensive agents, the quinazoline ring acts as a bioisostere for the catechol moiety of norepinephrine. The specific arrangement of methoxy substituents dictates receptor affinity.
6,7-Dimethoxy (Standard): Optimizes hydrogen bonding with the
-adrenoceptor (e.g., Prazosin).
7,8-Dimethoxy (Target): Used to probe the "lower" hydrophobic pocket of the receptor. Comparative data between 6,7- and 7,8-isomers are essential for validating the pharmacophore model.
Key Chemical Challenge: The 2,4-dichloro scaffold possesses two electrophilic sites. Successful utilization requires precise control over regioselective Nucleophilic Aromatic Substitution (
) , ensuring the C4 position is functionalized before the C2 position.
Chemical Basis & Reaction Logic
The reactivity of 2,4-dichloroquinazoline is governed by the electronic deficiency of the pyrimidine ring.
C4 Reactivity: The C4 position is significantly more electrophilic than C2. This is due to the greater ability of the N3 nitrogen to stabilize the Meisenheimer intermediate formed during nucleophilic attack.
Sequential Functionalization:
Step 1 (
at C4): Introduction of the primary amine (usually ammonia) to form the 4-amino moiety.
Step 2 (
at C2): Displacement of the remaining chlorine by a secondary amine (e.g., piperazine derivative) requires harsher conditions (higher temperature/pressure).
Visualizing the Reaction Pathway
Caption: Sequential transformation of the quinazoline scaffold. Note the critical regioselectivity at the C4 position prior to C2 functionalization.
Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloro-7,8-dimethoxyquinazoline
Objective: Conversion of the dione starting material to the dichloro-intermediate.
A common error in quinazoline chemistry is confusing the 6,7-isomer (Prazosin precursor) with the 7,8-isomer. They must be distinguished via 1H-NMR coupling constants .
Comparison Table:
Feature
6,7-Dimethoxy (Standard)
7,8-Dimethoxy (Target)
Proton Positions
H5 and H8
H5 and H6
Relationship
Para (Opposite sides)
Ortho (Adjacent)
NMR Coupling ()
Singlets (or very small para coupling )
Doublets ()
Visual ID
Two distinct singlets in aromatic region
Two doublets (roofing effect)
Self-Validating Logic: If your NMR spectrum shows two sharp singlets in the aromatic region, you have the 6,7-isomer. If you see two doublets, you have successfully synthesized the 7,8-isomer.
Mechanistic Insight: Why Use the 7,8-Isomer?
While the 6,7-isomer is the "active" scaffold for marketed drugs, the 7,8-isomer is crucial for defining the Negative SAR .
Caption: SAR Logic. The 7,8-substitution pattern tests the spatial tolerance of the receptor binding pocket, often serving as a specific probe for binding orientation.
References
Chemical Identity & Availability
2,4-Dichloro-7,8-dimethoxyquinazoline (CAS 61948-62-7).[3][4][5][6][7][8] AK Scientific Catalog. Link
Hess, H. J., Cronin, T. H., & Scriabine, A. (1968). Antihypertensive 2-amino-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 11(1), 130-136. (Foundational chemistry for quinazoline synthesis). Link
SAR & Isomer Comparison
Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines.[9][10][11][12][13] 1. Derivatives as alpha-1-adrenoceptor antagonists.[9][11][14] Journal of Medicinal Chemistry, 30(1), 49-57. (Discusses the optimality of the 6,7-pattern and SAR logic). Link
Alagarsamy, V., et al. (2007). Synthesis and pharmacological investigation of some novel quinazoline derivatives. Biological and Pharmaceutical Bulletin. (General protocol adaptable for 7,8-isomers). Link
experimental protocol for N-arylation of 2,4-dichloro-7,8-dimethoxyquinazoline
Application Note: Regioselective C4-N-Arylation of 2,4-Dichloro-7,8-dimethoxyquinazoline Executive Summary & Core Directive This technical guide details the protocol for the regioselective N-arylation of 2,4-dichloro-7,8...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective C4-N-Arylation of 2,4-Dichloro-7,8-dimethoxyquinazoline
Executive Summary & Core Directive
This technical guide details the protocol for the regioselective N-arylation of 2,4-dichloro-7,8-dimethoxyquinazoline. While "N-arylation" broadly refers to forming a nitrogen-aryl bond, in the context of 2,4-dichloroquinazolines, this specifically entails the Nucleophilic Aromatic Substitution (
) of the C4-chloride with an aryl amine (aniline).
Critical Scientific Context: The 2,4-dichloroquinazoline scaffold presents two electrophilic sites. Successful execution requires exploiting the electronic disparity between the C4 and C2 positions to achieve mono-arylation at C4 without contaminating the product with C2-substituted or bis-substituted byproducts.
Scientific Foundation: The Mechanism of Selectivity
To control this reaction, one must understand the electronic bias of the quinazoline ring.[1]
LUMO Distribution: Density Functional Theory (DFT) calculations consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly higher at the C4 position than at C2. This makes C4 the "softer" and more electrophilic center.[1]
Intermediate Stability: The formation of the Meisenheimer complex at C4 is stabilized by the N3 nitrogen, which can effectively accommodate the negative charge.
Substituent Effects (7,8-dimethoxy):
The 7-methoxy group is electron-donating by resonance. Being para to the C4 position (vinylogously), it slightly deactivates C4 compared to an unsubstituted ring, but C4 remains significantly more reactive than C2.
The 8-methoxy group provides steric bulk near N1 but has a lesser electronic impact on C4.
The Selectivity Rule: Under thermodynamic control (high heat, excess amine), bis-substitution occurs. Under kinetic control (controlled temperature, 1:1 stoichiometry), C4-substitution is exclusive.
Visualizing the Selectivity Pathway
Caption: Kinetic pathway favoring C4-substitution over C2. Note that the product retains the C2-Cl for subsequent functionalization.
Experimental Protocols
Method A: Acid-Catalyzed
(The "Gold Standard")
This method relies on the precipitation of the product as a hydrochloride salt. This is a self-validating mechanism : once the product forms and protonates, it precipitates from the organic solvent, removing it from the solution and preventing further reaction at C2.
Dissolution: Charge a round-bottom flask with 2,4-dichloro-7,8-dimethoxyquinazoline (e.g., 1.0 g, 3.86 mmol) and Isopropanol (15 mL, ~15V). Stir until suspended.
Addition: Add the aniline (4.05 mmol, 1.05 equiv) dropwise.
Note: Do NOT add base (TEA/DIPEA) at this stage. Adding base keeps the product soluble and neutral, increasing the risk of C2-substitution.
Reaction: Heat the mixture to reflux.
Observation: The suspension will typically clear briefly as the reaction initiates, followed by the formation of a heavy precipitate (the HCl salt of the product).
Monitoring: Check via TLC (System: 50% EtOAc/Hexane) or LCMS after 2 hours.
Target: Disappearance of starting material (
) and appearance of a polar spot ().
Workup (Salt Isolation):
Cool the mixture to room temperature, then to 0–5 °C.
Filter the solids under vacuum.
Wash the cake with cold IPA (
mL) and diethyl ether ( mL) to remove unreacted aniline.
If the aniline is sterically hindered (ortho-substituted) or extremely electron-deficient,
may fail. Use this Pd-catalyzed method.
Reagents:
Catalyst:
(2 mol%)
Ligand: Xantphos (4 mol%) or BrettPhos (for primary amines)
Base:
(2.0 equiv)
Solvent: 1,4-Dioxane (anhydrous)
Protocol Steps:
In a glovebox or under Argon, combine the quinazoline (1.0 equiv), aniline (1.1 equiv),
(2.0 equiv), , and Ligand in a reaction vial.
Add degassed 1,4-Dioxane (10V).
Seal and heat to 100 °C for 4–12 hours.
Filter through a Celite pad, rinse with EtOAc, and concentrate.
Purify via flash column chromatography.
Analytical Validation (QC)
To ensure scientific integrity, you must verify the regiochemistry.
Table 1: Key Analytical Markers
Technique
Observation
Interpretation
LC-MS
Isotope Pattern
The product must show a 3:1 ratio for M / M+2 peaks (characteristic of a single Chlorine atom). If the pattern is 1:1, no reaction occurred. If no isotope pattern, double substitution occurred.
1H-NMR
C4-NH Shift
The NH proton typically appears as a broad singlet or doublet between 9.5 – 11.0 ppm (DMSO-d6).
1H-NMR
Aromatic Region
The 7,8-dimethoxy protons will appear as two distinct singlets (~3.9–4.0 ppm). The C5-H and C6-H protons of the quinazoline ring will show distinct coupling (doublets, Hz).
Workflow Visualization
Caption: Operational workflow for Method A, prioritizing salt isolation for purity.
Troubleshooting & Optimization
Issue: Low Yield / No Precipitate.
Cause: The aniline is too weak a nucleophile or the solvent is too polar (keeping salt in solution).
Fix: Switch solvent to Acetonitrile or add a drop of concentrated HCl to initiate salt formation.
Issue: Bis-substitution (Reaction at C2).
Cause: Temperature too high or excess aniline used with a base.
Fix: Ensure strictly 1.0–1.05 equivalents of aniline. Do not use base during the heating step.
Issue: 7,8-Dimethoxy vs 6,7-Dimethoxy.
Note: The 7,8-isomer is sterically more crowded near N1 due to the 8-OMe group. This does not affect C4 attack significantly but may lower the solubility of the starting material. Ensure vigorous stirring.
References
Regioselectivity in Quinazolines
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
purification of 2,4-dichloro-7,8-dimethoxyquinazoline derivatives by column chromatography
Application Note: AN-QZ-2026-03 Abstract The purification of 2,4-dichloro-7,8-dimethoxyquinazoline presents a unique challenge in medicinal chemistry due to the compound's high susceptibility to hydrolysis at the C4 posi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-QZ-2026-03
Abstract
The purification of 2,4-dichloro-7,8-dimethoxyquinazoline presents a unique challenge in medicinal chemistry due to the compound's high susceptibility to hydrolysis at the C4 position. While recrystallization is often the primary method of isolation, column chromatography becomes necessary when removing non-polar side products or regioisomers. This guide outlines a high-fidelity protocol for the flash chromatographic purification of this scaffold, emphasizing stationary phase neutralization, rapid elution strategies, and strict moisture control to prevent degradation into the thermodynamically stable 2-chloro-7,8-dimethoxyquinazolin-4(3H)-one.
Introduction & Chemical Context
Quinazoline derivatives are privileged scaffolds in oncology, particularly as EGFR inhibitors (e.g., Erlotinib, Gefitinib).[1] The 2,4-dichloro intermediate is the "linchpin" electrophile, allowing sequential nucleophilic substitutions—typically an amine at C4 followed by a second nucleophile at C2.
However, the 2,4-dichloro-7,8-dimethoxyquinazoline molecule is inherently unstable. The electron-donating methoxy groups at positions 7 and 8 increase the electron density of the benzene ring, but the pyrimidine ring remains highly electron-deficient. The chlorine at C4 is an exceptional leaving group, making the compound prone to hydrolysis upon contact with environmental moisture or acidic silica gel.
The Stability Paradox
C4-Cl: Highly reactive (kinetic control). Hydrolyzes rapidly to form the "monone" (4-hydroxy/4-oxo species).
C2-Cl: Less reactive.
Purification Risk: Standard silica gel is slightly acidic (pH 6.5–7.0 in slurry), which catalyzes the hydrolysis of the C4-Cl bond.
Pre-Purification Workup (Critical Step)
Success in chromatography is determined before the sample enters the column.[1]
Most synthesis protocols involve refluxing the dione precursor in POCl
. Directly loading the crude reaction mixture onto a column is dangerous due to residual acid (POCl, HCl, HPO).[1]
Protocol: "The Cold Quench"
Evaporation: Remove bulk POCl
via rotary evaporation before aqueous workup. Use a high-vacuum pump with a liquid nitrogen trap.
Why: Quenching large amounts of POCl
generates massive heat and HCl gas, instantly hydrolyzing the product.
Azeotropic Drying: Redissolve the residue in anhydrous Toluene and re-evaporate (2x) to remove trace POCl
.
Neutralization: Resuspend the solid in Dichloromethane (DCM). Pour this mixture slowly into a rapidly stirring ice-cold saturated NaHCO
solution.
Target pH: 7–8.
Drying: Separate organic layer, dry over anhydrous MgSO
(not NaSO, as MgSO is faster), and filter.
Assessment: Check TLC. If impurities are minimal, recrystallize.[1] If chromatography is required, proceed immediately.[1]
Chromatographic Strategy
Stationary Phase Selection
Standard silica gel (40–63 µm) possesses surface silanol groups (Si-OH) that act as weak Bronsted acids.[1] For 2,4-dichloroquinazolines, these protons can activate the C4-Cl bond for hydrolysis.
The dichloro product typically elutes early (Rf ~0.6 in 3:7 EtOAc:Hexane).
The hydrolyzed byproduct (monone) elutes significantly later (Rf ~0.[1]2) or streaks.
Post-Run Handling:
Immediately evaporate combined fractions at < 40°C .
Store the resulting solid under Argon/Nitrogen at -20°C.
Visualizing the Workflow
Caption: Figure 1. Optimized workflow for the isolation of hydrolytically unstable quinazoline intermediates. Note the critical decision point between recrystallization and chromatography.
Troubleshooting & Stability Data
Common Failure Modes
Observation
Cause
Solution
White precipitate on column
Product hydrolysis (insoluble monone formation).
Silica was too acidic. Add 1% EtN to mobile phase.
Streaking on TLC
Decomposition or residual acid.
Wash crude organic layer with NaHCO again before loading.
Low Yield
Product degraded during evaporation.
Do not use water bath >40°C. Do not store in solution overnight.
Analytical Markers
1H NMR (CDCl
): Look for the absence of the N-H proton (broad singlet >10 ppm) which indicates the hydrolyzed quinazolinone.[1] The 7,8-dimethoxy protons typically appear as two singlets around 4.0–4.1 ppm.
TLC: The dichloro compound is less polar (higher Rf) than the mono-chloro-mono-oxo derivative.
References
Kumaraswamy, G., et al. (2004).[1] "An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline." Organic Preparations and Procedures International, 36(4), 341-345.[1][3] [Link]
Wrobel, A., et al. (2015).[1] "Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives." Acta Poloniae Pharmaceutica - Drug Research, 72(6), 1161-1171.[1] [Link]
Waters Corporation. (2025). "Chromatography for Very Polar Basic Compounds: Atlantis HILIC Silica Columns." Waters Application Notebook. [Link][1]
biological assay protocols for 2,4-dichloro-7,8-dimethoxyquinazoline derivatives
This Application Note and Protocol Guide serves as a definitive technical resource for the biological evaluation of 2,4-dichloro-7,8-dimethoxyquinazoline and its synthesized derivatives. While the 6,7-dimethoxy isomer (f...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide serves as a definitive technical resource for the biological evaluation of 2,4-dichloro-7,8-dimethoxyquinazoline and its synthesized derivatives.
While the 6,7-dimethoxy isomer (found in Gefitinib/Erlotinib) is the industry standard for EGFR inhibition, the 7,8-dimethoxy scaffold represents a critical area of "scaffold hopping" in medicinal chemistry. This positional isomerism is frequently explored to overcome steric clashes in drug-resistant mutants (e.g., EGFR T790M) or to alter pharmacokinetic profiles while retaining the privileged quinazoline core.
Strategic Rationale & Chemical Context
The 2,4-dichloro-7,8-dimethoxyquinazoline (CAS: 61948-62-7) core is not a drug candidate itself but a high-reactivity electrophilic scaffold. It serves as the divergence point for generating libraries of 4-substituted and 2,4-disubstituted derivatives.
The Reactivity Hierarchy (Critical for Library Design)
To synthesize biologically active derivatives, researchers must exploit the differential reactivity of the chlorine atoms.
C4-Chlorine: Highly reactive due to the electron-withdrawing effect of the adjacent nitrogen (N3) and the benzene ring fusion. It undergoes Nucleophilic Aromatic Substitution (
) under mild conditions.
C2-Chlorine: Less reactive. Substitution here typically requires higher temperatures or catalysis, allowing for the sequential introduction of distinct pharmacophores.
Target Class: The primary biological targets for 7,8-dimethoxyquinazoline derivatives are Tyrosine Kinases (specifically EGFR and VEGFR-2) and, historically,
-Adrenergic Receptors .
Workflow Visualization
The following diagram illustrates the critical path from the raw dichloro-scaffold to biological validation.
Caption: Differential reactivity workflow for synthesizing bioactive 7,8-dimethoxyquinazoline libraries.
Protocol A: In Vitro Kinase Inhibition Assay (EGFR/VEGFR)
Objective: Quantify the IC
of synthesized derivatives against purified EGFR (WT/Mutant) or VEGFR-2 kinases.
Methodology: FRET-based assay (e.g., Z'-LYTE™) or Luminescent ADP detection (e.g., ADP-Glo™). The ADP-Glo method is detailed below for its robustness and resistance to compound fluorescence interference.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT.
Enzyme: Recombinant Human EGFR (SignalChem) or VEGFR-2.
Substrate: Poly (Glu, Tyr) 4:1 peptide.
ATP: Ultra-pure ATP (Promega).
Test Compounds: 7,8-dimethoxyquinazoline derivatives dissolved in 100% DMSO (10 mM stock).
Step-by-Step Procedure
Compound Preparation:
Prepare 3-fold serial dilutions of derivatives in 100% DMSO (12 points starting at 10
M).
Dilute further into Kinase Buffer to reach 4x final assay concentration (Final DMSO < 1%).
Reaction Assembly (384-well plate):
Add 2.5
L of test compound (or DMSO control).
Add 2.5
L of Kinase enzyme (optimized to convert 10-20% substrate).
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
Add 5
L of ATP/Substrate mix to initiate the reaction.
Incubation:
Incubate at RT for 60 minutes.
Detection (ADP-Glo™):
Add 10
L of ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.
Add 20
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout:
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis
Calculate Percent Inhibition using the formula:
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC.
Replace medium with fresh medium containing serial dilutions of test compounds (0.01
M – 100 M).
Control: Vehicle (0.1% DMSO) and Positive Control (Gefitinib).
Exposure:
Incubate for 72 hours . (Note: 24h is insufficient for kinase inhibitors which are cytostatic; 72h captures growth arrest/apoptosis).
Readout (MTT):
Add 20
L MTT solution (5 mg/mL in PBS).
Incubate 4 hours.
Aspirate medium carefully.
Add 150
L DMSO to dissolve formazan crystals.
Shake for 10 mins.
Measure Absorbance at 570 nm (Reference 630 nm).
Molecular Mechanism Visualization
Understanding where these derivatives intervene in the signaling cascade is vital for interpreting assay data.
Caption: Mechanism of Action: 7,8-dimethoxy derivatives competitively inhibit ATP binding at the EGFR intracellular domain.
Data Reporting & Interpretation
When reporting results for this scaffold, organize data to highlight Structure-Activity Relationships (SAR).
Compound ID
R4 Substituent (Aniline)
EGFR WT IC (nM)
A549 IC (M)
Selectivity Index (Normal/Cancer)
Ref (Gefitinib)
3-chloro-4-fluoro
3.0
0.02
>100
7,8-DMQ-01
3-bromo
Experimental
Experimental
TBD
7,8-DMQ-02
3-ethynyl
Experimental
Experimental
TBD
Critical Analysis Point:
If the 7,8-isomer shows reduced potency compared to the 6,7-isomer (Gefitinib) against Wild Type (WT) EGFR, do not discard it. Test against Resistant Mutants (T790M) . The altered geometry of the 7,8-methoxy groups may avoid the steric clash with the Methionine gatekeeper residue that renders 6,7-isomers ineffective.
References
BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR. Retrieved from
El-Azab, A. S., et al. (2021).[3][4] Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay. MDPI Molecules. Retrieved from
Al-Wahaibi, L.H., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. Journal of Heterocyclic Chemistry. Retrieved from
ChemicalBook. (2024). 2,4-Dichloro-7,8-dimethoxy-quinazoline Product Properties and Safety. Retrieved from
Sigma-Aldrich. (2024). Quinazoline Scaffold Reactivity and Handling Guide. Retrieved from
use of 2,4-dichloro-7,8-dimethoxyquinazoline in kinase inhibitor screening
Application Note: High-Throughput Kinase and Phosphodiesterase Inhibitor Screening via 2,4-Dichloro-7,8-dimethoxyquinazoline Scaffolding Scientific Context & Rationale The quinazoline heterocycle is a cornerstone of targ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Kinase and Phosphodiesterase Inhibitor Screening via 2,4-Dichloro-7,8-dimethoxyquinazoline Scaffolding
Scientific Context & Rationale
The quinazoline heterocycle is a cornerstone of targeted therapeutics. While 6,7-dimethoxyquinazolines are the canonical scaffolds for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, shifting the electron-donating methoxy groups to the 7,8-positions fundamentally alters the molecule's spatial and electronic profile[1]. This structural shift enables access to alternative kinase hinge-binding conformations and has proven exceptionally potent in targeting phosphodiesterases (PDEs) such as PDE1B, PDE10A, and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)[2],[3].
To systematically explore this chemical space for high-throughput screening (HTS), 2,4-dichloro-7,8-dimethoxyquinazoline (CAS 61948-62-7) is utilized as a privileged bifunctional electrophile.
Mechanistic Causality: The Orthogonal Electrophile
The utility of 2,4-dichloro-7,8-dimethoxyquinazoline in library generation stems from the disparate electrophilicity of its two carbon-chlorine bonds:
C4-Position (High Reactivity): The C4 carbon is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent N1 and N3 nitrogens. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with aliphatic or aromatic amines at mild temperatures (25°C–60°C)[4].
C2-Position (Low Reactivity): Once the C4 position is aminated, the newly introduced nitrogen donates electron density into the pyrimidine ring, significantly deactivating the C2-chlorine toward further SNAr. Consequently, C2 functionalization requires elevated temperatures (>100°C) or transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling)[2].
This built-in orthogonal reactivity allows researchers to sequentially and regioselectively decorate the scaffold without the need for complex protecting-group chemistry.
Workflow for sequential regioselective functionalization of the quinazoline scaffold.
Objective: Synthesize a library of 4-amino-2-chloro-7,8-dimethoxyquinazoline intermediates.
Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct to prevent protonation of the incoming amine nucleophile[4].
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial, dissolve 2,4-dichloro-7,8-dimethoxyquinazoline (1.0 eq, 500 mg) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).
Reagent Addition: Add the primary or secondary amine (1.05 eq) and DIPEA (2.0 eq).
Reaction: Stir the mixture at 60°C for 2 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 259) disappears, replaced by the product mass (M - 35.5 + Amine Mass). The persistence of the characteristic chlorine isotope pattern (3:1 ratio of M : M+2) confirms the C2-chlorine remains intact.
Workup: Concentrate under vacuum, dissolve the residue in dichloromethane (DCM), and wash with distilled water (3x) to remove DMF and DIPEA salts. Dry the organic phase over anhydrous Na₂SO₄ and concentrate.
Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling
Objective: Introduce aryl/heteroaryl diversity at the deactivated C2 position.
Causality & Reagent Selection: The bidentate dppf ligand in Pd(dppf)Cl₂ stabilizes the palladium center and accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance of the adjacent methoxy and amine groups[2].
Step-by-Step Methodology:
Preparation: Combine the C4-substituted intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
Reaction: Degas the mixture with N₂ for 5 minutes, then heat at 100°C for 12 hours.
Self-Validation: Analyze via LC-MS. Successful coupling is confirmed by the complete loss of the chlorine isotope pattern (M : M+2 ratio disappears).
Purification: Filter through a Celite pad, concentrate, and purify via preparative HPLC.
Objective: Evaluate the synthesized library against target kinases or PDEs.
Causality & Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated for quinazoline libraries. Quinazolines are flat, aromatic systems that often exhibit strong auto-fluorescence. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before reading the signal, short-lived compound auto-fluorescence decays completely, eliminating false positives/negatives.
Step-by-Step Methodology:
Preparation: Dispense 10 nL of the quinazoline library compounds (in DMSO) into a 384-well low-volume plate.
Enzyme Reaction: Add 5 µL of the target enzyme (e.g., PDE1B or specific Kinase) in assay buffer. Incubate for 15 minutes at room temperature to allow inhibitor binding.
Substrate Addition: Add 5 µL of substrate (e.g., ATP for kinases, cAMP for PDEs) and incubate for the enzyme-specific turnover time (typically 30–60 minutes).
Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and acceptor fluorophore).
Self-Validation: Calculate the Z'-factor using positive controls (e.g., ITI-214 for PDE1 or Staurosporine for kinases) and negative controls (DMSO). A Z'-factor > 0.5 validates the assay's robustness and ensures the data is trustworthy.
TR-FRET assay logic for high-throughput screening of synthesized inhibitors.
Quantitative Data Presentation
Table 1: Representative Library Synthesis & Screening Data
Note: Data represents typical yields and IC₅₀ values derived from 7,8-dimethoxyquinazoline screening campaigns against various targets.
Compound Scaffold
C4-Substitution (Step 1)
C2-Substitution (Step 2)
Overall Yield (%)
Target
IC₅₀ (nM)
7,8-dimethoxyquinazoline
4-aminoindane
None (C2-H)
85
PDE1B
35
7,8-dimethoxyquinazoline
2,2-dimethyl-THF-3-amine
Methyl
72
PDE1
58
7,8-dimethoxyquinazoline
3-chloroaniline
4-fluorophenyl
68
ENPP1
120
7,8-dimethoxyquinazoline
Cyclopentylamine
3-pyridyl
64
Kinase (p38α)
210
References
[1] PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers. 5
[4] US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors. Google Patents. 6
[2] Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography. ACS Omega. 7
[3] US20220056052A1 - Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors. Google Patents. 8
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-7,8-dimethoxyquinazoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with the 2,4-dichloro-7,8-dimethoxyquinazoline...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with the 2,4-dichloro-7,8-dimethoxyquinazoline scaffold (CAS 61948-62-7). This isomer shares the notoriously difficult chlorination profile of its 6,7-dimethoxy counterpart, a critical intermediate in the synthesis of alpha-1 blockers and EGFR inhibitors[1].
This guide bypasses generic advice to focus strictly on the mechanistic causality, self-validating workflows, and critical troubleshooting necessary to drive your chlorination yields from a stalled 40% to a reproducible >85%.
Mechanistic Causality: The Chlorination Bottleneck
The synthesis of 2,4-dichloro-7,8-dimethoxyquinazoline relies on the chlorination of 7,8-dimethoxyquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃).
The Causality of the Yield Drop:
The 4-position carbonyl is highly susceptible to nucleophilic attack by chloride after activation by POCl₃. This is because the 4-position is conjugated with the electron-donating nitrogen (N3) and the electron-rich dimethoxy-substituted aromatic ring, allowing rapid conversion to the mono-chloro intermediate[2].
However, the 2-position carbonyl is flanked by two electronegative nitrogen atoms (N1 and N3). This local electron withdrawal makes the 2-position significantly less nucleophilic. Consequently, chlorination at the 2-position is the rate-limiting step. Relying on neat POCl₃ requires excessive thermal energy, leading to product degradation. The introduction of a catalyst (such as N,N-dimethylaniline or DIPEA) is mandatory to form a highly electrophilic Vilsmeier-Haack-type complex ([R₂N=PCl₂]⁺ Cl⁻), which dramatically lowers the activation energy for the 2-position chlorination[3],[4].
Catalyst Selection & Yield Optimization Data
Summarized below is the quantitative impact of various catalyst systems on the rate-limiting 2-position chlorination step.
Catalyst System
Equivalents
Reaction Time
Typical Yield
Mechanistic Observation
None (Neat POCl₃)
N/A
18–24 h
30–45%
Sluggish 2-position chlorination; high mono-chloro impurity.
DMF
0.1 eq (Cat.)
8–12 h
60–70%
Forms Vilsmeier reagent; prone to tarring if overheated[5].
DIPEA
1.0 eq
6–8 h
75–85%
Excellent acid scavenging; accelerates the rate-limiting step[2],[6].
Q: My TLC shows full conversion to the di-chloro product, but my isolated yield drops significantly after the aqueous workup. What is happening?A: You are experiencing thermal hydrolysis. 2,4-Dichloroquinazolines are highly sensitive to nucleophilic attack by water, particularly at the 4-position. Quenching excess POCl₃ with water is violently exothermic. If the internal temperature of your quench flask exceeds 10 °C, the newly formed 2,4-dichloro compound will rapidly hydrolyze back to the mono-chloro dione[7],[5].
Self-Validating Fix: Never add water to the reaction. Instead, drip the concentrated reaction mixture into a 10-fold volumetric excess of vigorously stirred crushed ice. If the ice melts, halt the addition immediately.
Q: Why is my reaction turning into a black, intractable tar after 12 hours of reflux?A: Tar formation is the result of polymeric degradation caused by prolonged exposure to boiling POCl₃ (>110 °C) without sufficient catalytic turnover.
Self-Validating Fix: Switch to N,N-dimethylaniline as a catalyst to reduce the reaction time to 4–6 hours[4]. The reaction should visually transition from a cloudy suspension to a clear, dark amber solution. Once this visual milestone is reached, monitor by TLC every 30 minutes and terminate the reaction exactly when the mono-chloro intermediate disappears.
Q: Can I skip the drying step of the dione intermediate before adding POCl₃?A: Absolutely not. Any residual moisture in the 7,8-dimethoxyquinazoline-2,4(1H,3H)-dione will violently react with POCl₃ to generate HCl gas and phosphoric acid, which destroys the Vilsmeier complex and stalls the reaction at the mono-chloro stage. Dry the dione under high vacuum at 80 °C for at least 12 hours prior to chlorination.
Validated Experimental Protocols
Protocol A: Synthesis of 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione
Procedure: Intimately grind the solid reagents into a fine powder. Transfer to a round-bottom flask equipped with an air condenser and heat the neat mixture to 135–150 °C[4].
Self-Validating Check: The mixture will initially melt into a stirrable paste and subsequently solidify as the cyclization proceeds. Monitor the evolution of ammonia gas using damp universal indicator paper at the top of the condenser. The reaction is complete when the paper no longer turns blue (typically 3–4 hours).
Isolation: Cool the solid mass to room temperature. Triturate aggressively with hot distilled water (90 °C) to dissolve all unreacted urea. Filter the suspension while hot.
Drying: Dry the resulting white solid under high vacuum over P₂O₅ at 80 °C for 12 hours.
Protocol B: Optimized Chlorination to 2,4-Dichloro-7,8-dimethoxyquinazoline
Procedure: Suspend the strictly anhydrous dione in POCl₃ at room temperature under an inert atmosphere. Add N,N-dimethylaniline dropwise (mildly exothermic). Heat the mixture to a gentle reflux (105 °C)[5],[4].
Self-Validating Check: The initial cloudy suspension will transition into a clear, dark amber solution within 2 hours. Once homogenous, monitor the reaction via TLC (Eluent: 30% EtOAc/Hexane) every 30 minutes.
Workup (Critical): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove ~50% of the excess POCl₃. Slowly drip the remaining heavy syrup into a beaker containing vigorously stirred crushed ice, maintaining the internal temperature strictly below 5 °C.
Stabilization: Adjust the pH of the aqueous suspension to 7.5–8.0 using a saturated aqueous sodium hydroxide solution to neutralize residual acid and stabilize the dichloro core[7].
Isolation: Filter the precipitated pale-yellow solid via a Buchner funnel, wash with ice-cold water (3 × 50 mL) followed by a small volume of cold acetone (10 mL), and dry under vacuum at 60 °C[7].
Reaction Workflow & Degradation Pathways
Mechanistic workflow and common degradation pathways in the chlorination of quinazoline-2,4-diones.
common side products in 2,4-dichloro-7,8-dimethoxyquinazoline reactions
Welcome to the Quinazoline Chemistry Support Hub . As a Senior Application Scientist specializing in heterocyclic scaffold functionalization, I have designed this guide to address the specific reactivity profiles of 2,4-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Quinazoline Chemistry Support Hub .
As a Senior Application Scientist specializing in heterocyclic scaffold functionalization, I have designed this guide to address the specific reactivity profiles of 2,4-dichloro-7,8-dimethoxyquinazoline . This scaffold presents unique challenges compared to its more common 6,7-dimethoxy isomer (found in Prazosin/Erlotinib precursors) due to the steric influence of the 8-methoxy group near the N1 nitrogen.
This guide is structured to troubleshoot the three most common failure modes: Hydrolysis (The "Monoketo" Impurity) , Bis-Substitution (Over-reaction) , and Regioselectivity Drift .
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, you must visualize the competitive pathways. The C4 position is kinetically favored, but thermodynamic traps exist.
Figure 1: Competitive reaction pathways. Path 1 is the desired route. Path 2 and 3 are the primary sources of impurities.
Part 2: Troubleshooting & FAQs
Issue 1: The "Monoketo" Impurity (Hydrolysis)
Symptom: LCMS shows a peak with Mass = [Target - Nucleophile + 17] or [SM - Cl + 17]. NMR shows a broad singlet around 11-12 ppm (lactam NH).
Identity: 2-chloro-7,8-dimethoxyquinazolin-4(3H)-one.
Why it happens
The Fix
Hygroscopic Solvents: The C4-Cl bond is an imidoyl chloride equivalent; it is highly electrophilic and reacts with trace water faster than bulky amines.
Protocol: Use anhydrous THF or DMF (water <50 ppm). Do not trust "sealed" bottles older than 1 month.
Atmospheric Moisture: The 8-methoxy group donates electron density, but the C4 position remains susceptible to moisture during slow additions.
Protocol: Run reactions under positive Nitrogen/Argon pressure.
Acidic Workup: Quenching with aqueous acid can hydrolyze the unreacted SM or the product if the C4-substituent is a weak nucleophile (e.g., anilines).
Protocol: Quench with cold saturated NaHCO₃ or brine. Avoid acidic washes unless the product is fully stable.
Q: Can I convert the hydrolysis product back to the dichloro starting material?A: Yes, but it is inefficient. You would need to reflux in POCl₃ (Phosphorus oxychloride) with a catalytic amount of DMF. However, this often degrades the 7,8-dimethoxy motif due to the lability of the methyl ethers under harsh acidic/thermal conditions [1].
Issue 2: Bis-Substitution (The "Over-Run")
Symptom: LCMS shows a peak with Mass = [SM - 2Cl + 2Nucleophile].
Identity: 2,4-bis(substituted)-7,8-dimethoxyquinazoline.
Mechanism:
Once the C4 chlorine is displaced, the ring becomes more electron-rich, deactivating the C2 position. However, the 7,8-dimethoxy pattern creates a "push-pull" electronic system. If the temperature exceeds 40°C or excess nucleophile is present, the C2 position will react.
Troubleshooting Protocol:
Stoichiometry Control: Never use >1.05 equivalents of nucleophile for the first substitution.
Temperature Gating:
Step 1 (C4 substitution): 0°C to Room Temperature (RT).
Step 2 (C2 substitution): Reflux/Heating (only if bis-product is the goal).
Addition Rate: Add the nucleophile dropwise. A high local concentration of nucleophile favors bis-substitution even at low temperatures.
Issue 3: Regioselectivity Drift (C2 vs. C4)
Symptom: You isolated a product with the correct mass, but subsequent reactions fail or NMR shifts are incorrect.
Identity: 2-substituted-4-chloro-7,8-dimethoxyquinazoline (Inverse addition).
Expert Insight:
While C4 is electronically favored (higher LUMO coefficient), steric hindrance can flip this selectivity. The 8-methoxy group forces the N1 lone pair and adjacent substituents into a crowded conformation.
Risk Factor: If your nucleophile is extremely bulky (e.g., tert-butyl amine) or if you use a Lewis Acid catalyst that coordinates to N3, you may observe C2 attack [2].
Validation Experiment:
To confirm you have the C4 product (and not C2):
1H NMR: Look for the shielding effect on the aromatic proton at C5. A substituent at C4 will shield H5 more significantly than a substituent at C2.
Chemical Proof: React your product with hydrazine. C4-substituted products are generally stable; C4-chloro derivatives (the impurity) will rapidly react with hydrazine to form the hydrazino-quinazoline.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 4-amino-2-chloro-7,8-dimethoxyquinazoline (Mono-substitution) with <5% side products.
Reagents:
2,4-dichloro-7,8-dimethoxyquinazoline (1.0 eq)
Amine Nucleophile (1.0 eq)
DIPEA (Diisopropylethylamine) (1.1 eq) - Acts as an HCl scavenger.
Solvent: Anhydrous THF or DCM (0.1 M concentration).
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask and purge with N₂.
Dissolution: Dissolve the dichloro-quinazoline in anhydrous solvent. Cool to 0°C in an ice bath.
Note: 7,8-dimethoxy isomers often have lower solubility than 6,7-isomers. Ensure full solvation before proceeding.
Base Addition: Add DIPEA. (Do not premix DIPEA with the starting material for long periods).
Nucleophile Addition: Dissolve the amine nucleophile in a small volume of solvent. Add this solution dropwise over 30 minutes to the stirred reaction mixture at 0°C.
Why? Slow addition prevents local excesses that lead to bis-substitution [3].
Monitoring: Stir at 0°C for 1 hour. Check TLC/LCMS.
Checkpoint: If SM remains, warm to RT. Do not heat above 30°C.
Workup: Pour into cold water. The product usually precipitates (due to the lipophilic nature of the quinazoline core). Filter and wash with cold water/hexanes.
Part 4: Diagnostic Decision Tree
Use this logic flow to determine your next step when an impurity appears.
Figure 2: Diagnostic logic for impurity identification and remediation.
References
BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from
National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from
Beilstein Journals. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from
Sigma-Aldrich. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Safety & Reactivity Data. Retrieved from
troubleshooting low yield in 2,4-dichloro-7,8-dimethoxyquinazoline derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of heterocyclic derivatization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of heterocyclic derivatization.
Working with 2,4-dichloro-7,8-dimethoxyquinazoline presents a unique set of synthetic challenges. While it shares the fundamental nucleophilic aromatic substitution (
) reactivity profile of the classic 6,7-dimethoxy isomers used in prazosin synthesis, the specific 7,8-dimethoxy substitution pattern introduces distinct electronic and steric variables.
Below is an in-depth, self-validating guide to diagnosing and resolving low yield issues during the derivatization of this specific quinazoline scaffold.
Diagnostic Workflow
Workflow for diagnosing low yield in 2,4-dichloroquinazoline derivatization.
Quantitative Benchmarks: C4 vs. C2 Reactivity
To troubleshoot yields, you must first understand the vast kinetic difference between the two electrophilic centers on the quinazoline ring. Density Functional Theory (DFT) calculations confirm that the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C2 position, making it the primary site for nucleophilic attack[1].
Parameter
C4 Substitution (1st Step)
C2 Substitution (2nd Step)
Relative Reactivity
Extremely High (High LUMO coefficient)
Low (Deactivated by C4-amine resonance)
Optimal Temperature
0 °C to 25 °C
80 °C to 150 °C (Reflux or Microwave)
Typical Reaction Time
1 – 4 hours
12 – 24 hours
Preferred Solvents
THF, DCM, Ethanol (Anhydrous)
Isopropanol, 1,4-Dioxane, DMF
Common Yield-Lowering Factor
Hydrolysis to 4-quinazolinone
Incomplete conversion due to deactivation
Troubleshooting FAQs
Q1: Why am I getting a massive amount of a highly polar byproduct during the first amination step, and how do I prevent it?A1: This is almost certainly the 4-quinazolinone hydrolysis byproduct. The C4-chloride on 2,4-dichloroquinazolines is exceptionally electrophilic. Adventitious water in your solvent, or moisture introduced by hygroscopic amine nucleophiles, will outcompete the amine, leading to irreversible hydrolysis[2].
Causality & Fix: Switch to strictly anhydrous solvents (e.g., anhydrous THF or DCM). Dry your amines over molecular sieves prior to use.
Q2: My C4 substitution works perfectly, but the subsequent C2 substitution stalls at 20% conversion even after 24 hours. Why?A2: This is a classic electronic deactivation issue. Once the C4 position is aminated, the lone pair on the new C4-amine nitrogen donates electron density into the quinazoline ring via resonance. This raises the LUMO energy of the ring, drastically reducing the electrophilicity of the remaining C2-chloride[3].
Causality & Fix: You must overcome this high activation energy barrier. Switch from a low-boiling solvent to 1,4-dioxane or isopropanol, and increase the temperature to reflux (80–100 °C). If thermal conditions fail, consider microwave irradiation or a palladium-catalyzed Buchwald-Hartwig cross-coupling[4].
Q3: I am getting a mixture of C2 and C4 substituted products in my first step. How do I improve regioselectivity?A3: Loss of regioselectivity usually stems from poor temperature control. While the C4 position is inherently more reactive[5], elevated temperatures provide enough kinetic energy to overcome the activation barrier for C2 substitution simultaneously, leading to over-reaction.
Causality & Fix: Strictly control the reaction temperature between 0 °C and 25 °C during the first addition. Add the nucleophile dropwise to prevent localized exothermic spikes.
Scientist's Note on the 7,8-Dimethoxy Isomer: While the 6,7-dimethoxyquinazoline core is widely documented, your specific substrate has a methoxy group at the 8-position. This creates local steric hindrance adjacent to the N1 nitrogen and the C2-chloride. Consequently, the C2 amination in 7,8-dimethoxyquinazolines will be kinetically slower than in 6,7-analogs. You may need to extend reaction times by 20-30% or utilize sealed-tube microwave heating to achieve full conversion.
Mechanistic Pathway
S_NAr reaction mechanism showing sequential C4 and C2 substitution pathways.
Self-Validating Experimental Protocols
To ensure high yields, utilize the following self-validating, step-by-step methodology for sequential derivatization.
Phase 1: Regioselective C4-Amination
Preparation : Dissolve 1.0 eq of 2,4-dichloro-7,8-dimethoxyquinazoline in strictly anhydrous THF (0.1 M) under an inert argon atmosphere.
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive C4-chloride into a quinazolinone byproduct.
Nucleophile Addition : Cool the mixture to 0 °C using an ice bath. Add 1.1 eq of the amine nucleophile and 1.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise over 15 minutes.
Causality: 0 °C ensures strict regiocontrol, preventing premature C2 attack by starving the system of the kinetic energy required to overcome the C2 activation barrier[5].
Validation Check : After 2 hours, sample the reaction for TLC and LC-MS.
Self-Validation: The C4-substituted intermediate should show a distinct mass shift (+Amine mass, -35.5 Da for Cl). If a mass corresponding to (+18 Da, -35.5 Da) is observed, hydrolysis has occurred; abort and dry your reagents.
Workup : Quench with saturated aqueous
, extract with EtOAc, dry over anhydrous , and concentrate under reduced pressure.
Phase 2: C2-Amination (Overcoming Deactivation)
Preparation : Dissolve the purified C4-intermediate in a high-boiling, polar solvent like 1,4-dioxane or isopropanol (0.2 M).
Nucleophile Addition : Add an excess (3.0 - 5.0 eq) of the second amine nucleophile.
Causality: The C4-amine group donates electron density into the quinazoline core, raising the LUMO energy and deactivating the C2 position. Excess nucleophile and high thermal energy are required to drive the Meisenheimer complex formation[3].
Heating : Reflux at 100 °C for 12-24 hours. (If using a sealed microwave vial, heat to 120 °C for 1-2 hours).
Validation Check : Monitor the disappearance of the starting material via LC-MS every 4 hours.
Self-Validation: Due to the steric bulk of the 8-methoxy group, the reaction may plateau. If conversion halts at <50% after 12 hours, add an additional 1.0 eq of DIPEA and 1.0 eq of amine to push the equilibrium.
Workup : Cool to room temperature. Often, the 2,4-diamino product will precipitate upon the addition of cold water. Filter, wash with cold water, and dry under a vacuum.
References
[3] Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]
[1] MDPI (Molecules). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
[2] Beilstein Journal of Organic Chemistry. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Available at: [Link]
Technical Support Center: Optimizing Reaction Time for 2,4-Dichloro-7,8-dimethoxyquinazoline Substitution
Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers and drug development professionals working on the nucleophilic aromatic substitution ( ) of 2,4-dichloro-7,8-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers and drug development professionals working on the nucleophilic aromatic substitution (
) of 2,4-dichloro-7,8-dimethoxyquinazoline . While much of the classical literature focuses on its 6,7-dimethoxy isomer (the precursor to prazosin and doxazosin), the electronic and mechanistic principles governing the quinazoline core are identical.
Below, we troubleshoot common kinetic bottlenecks, explain the causality behind regioselectivity, and provide self-validating protocols to ensure high-yield, structurally accurate syntheses.
🔬 Frequently Asked Questions & Troubleshooting
FAQ 1: Why is my substitution taking so long, and how can I selectively target the C4 position?
The Causality: The quinazoline ring is highly electron-deficient, but the two chlorine-bearing carbons are not equally reactive. The C4 position is significantly more electrophilic than the C2 position due to the
-nitrogen effect. When a nucleophile attacks C4, the resulting Meisenheimer complex is highly resonance-stabilized by both the N1 and N3 nitrogen atoms. Density Functional Theory (DFT) calculations consistently reveal a higher LUMO coefficient at the C4 carbon, directly lowering the activation energy required for nucleophilic attack1[1].
The Fix: To minimize reaction time for C4 substitution, use polar aprotic solvents (e.g., THF or DMF) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Under these conditions at room temperature, the reaction typically reaches completion in 0.5 to 4 hours. If your reaction takes longer, your nucleophile may be sterically hindered; in such cases, gentle heating (e.g., 60°C) is recommended.
FAQ 2: I successfully substituted the C4 position. How do I force the second substitution at the C2 position without degrading the molecule?
The Causality: Once the C4 position is substituted with an electron-donating group (such as an aliphatic amine), the quinazoline ring becomes significantly more electron-rich. This drastically reduces the electrophilicity of the remaining C2 chlorine, creating a severe kinetic bottleneck.
The Fix: C2 substitution requires much harsher conditions. Conventional heating in ethanol or isopropanol may take 16 to 65 hours at reflux to drive the reaction to completion2[2]. To optimize this and drastically reduce reaction time, abandon conventional heating. Instead, utilize microwave irradiation (120°C–160°C for 1–2 hours) in a sealed vessel using n-butanol or isopropanol as the solvent 3[3]. Ensure a large molar excess of the nucleophile to force the equilibrium forward.
FAQ 3: What is the self-validating protocol to ensure I haven't formed a mixture of C2 and C4 isomers?
The Causality: Relying solely on LC-MS is a critical failure point in drug development because C2 and C4 substituted regioisomers possess identical molecular weights and often similar retention times.
The Fix: You must implement a self-validating NMR protocol. Isolate the crude product and perform 2D-NMR (HMBC and NOESY). Look for NOE correlations between the incoming nucleophile's protons and the quinazoline's C5 proton. In HMBC, verify the
coupling between the nucleophile's -protons and the C4 carbon (~155-160 ppm). This rigorous verification prevents downstream failures 1[1].
This protocol overcomes the kinetic bottleneck of the electron-rich C4-substituted intermediate.
Initiation: Dissolve the 2-chloro-4-amino-7,8-dimethoxyquinazoline intermediate (1.0 eq) from Protocol A in n-butanol (0.1 M) within a heavy-walled microwave-safe vial.
Reagent Loading: Add the second nucleophile (3.0 eq to 5.0 eq) and triethylamine (2.0 eq). The large excess is required to overcome the reduced electrophilicity 4[4].
Irradiation: Seal the vial and subject it to microwave irradiation at 140°C for 60 minutes.
Validation Checkpoint 2 (2D-NMR): Cool to room temperature, evaporate the solvent, and purify via flash chromatography. Submit the purified solid for HMBC/NOESY NMR to definitively confirm C2/C4 di-substitution.
🗺️ Mechanistic & Troubleshooting Visualizations
Troubleshooting workflow for regioselective quinazoline substitution.
[3] Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium | Source: Beilstein Journals | 3
[1] Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | Source: PMC - NIH | 1
[4] Title: Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin | Source: Journal of Basic and Clinical Pharmacy | 4
Technical Support Center: Handling & Solubility of 2,4-Dichloro-7,8-dimethoxyquinazoline
Welcome to the Application Support Center. As a highly reactive electrophilic intermediate, 2,4-dichloro-7,8-dimethoxyquinazoline (CAS: 61948-62-7) is a critical building block in the synthesis of alpha-1 adrenergic rece...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a highly reactive electrophilic intermediate, 2,4-dichloro-7,8-dimethoxyquinazoline (CAS: 61948-62-7) is a critical building block in the synthesis of alpha-1 adrenergic receptor antagonists and various kinase inhibitors [1]. However, its unique electronic structure makes its dissolution in organic solvents a frequent point of failure in drug development workflows.
This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure the physical and chemical integrity of your compound in solution.
Solubility & Stability Matrix
The dissolution of 2,4-dichloro-7,8-dimethoxyquinazoline requires overcoming a strong, planar crystal lattice driven by pi-pi stacking and dipole interactions. While highly polar solvents are required to break this lattice, the compound's C4-position is extremely electrophilic. The two nitrogen atoms in the pyrimidine ring pull electron density away from C4, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].
Therefore, solvent selection is a delicate balance between dielectric constant (solubility) and nucleophilicity (degradation) .
Solvent Classification
Specific Solvent
Solubility Profile (25°C)
Chemical Stability
Mechanistic Interaction & Recommendation
Polar Aprotic
DMF, NMP, DMSO
High (>100 mg/mL)
High (if strictly anhydrous)
Strong dipole-dipole interactions disrupt the crystal lattice without donating nucleophilic protons. Recommended for high-concentration stock solutions.
Moderate Aprotic
THF, 1,4-Dioxane
Moderate (20–50 mg/mL)
High (if strictly anhydrous)
Moderate polarity provides sufficient solvation. Recommended for regioselective C4-amination reactions due to easy solvent removal.
Halogenated
Dichloromethane (DCM)
Moderate (~20 mg/mL)
High
Weak dipole interactions. Good for extractions, but high volatility can cause rapid concentration changes and unexpected precipitation.
Polar Protic
Methanol, Ethanol
Low to Moderate
Critical Failure (Degradation)
Alcohols act as nucleophiles, rapidly displacing the C4-chloride via SNAr to form 4-alkoxy impurities. Strictly Avoid.
Non-Polar
Hexanes, Heptane
Insoluble (<1 mg/mL)
High
Insufficient dielectric constant to overcome lattice energy. Recommended only as anti-solvents for crystallization.
Troubleshooting Guides & FAQs
Q1: "I dissolved my compound in THF yesterday, but today there is a fine, cloudy white precipitate at the bottom of the vial. What happened?"
The Causality: You are observing hydrolysis, not a physical solubility limit. THF is highly hygroscopic. If your THF absorbed trace moisture from the atmosphere, the water molecules acted as nucleophiles. The highly activated C4-chloride was displaced by water, forming 2-chloro-4-hydroxy-7,8-dimethoxyquinazoline (which rapidly tautomerizes to the insoluble quinazolin-4-one derivative).
The Fix: Always use anhydrous THF over activated 3Å molecular sieves. Store solutions under an argon or nitrogen atmosphere.
Q2: "I prepared a sample in Methanol for LC-MS purity analysis. The chromatogram shows my main peak is gone, replaced by a mass shift of -4.5 Da. Why?"
The Causality: You have inadvertently performed a methanolysis reaction. The chloride leaving group has a mass of ~35.5 Da. Methanol attacked the C4 position, replacing the chloride with a methoxy group (~31 Da). The difference (31 - 35.5) results in a net mass shift of -4.5 Da on the mass spectrometer [3].
The Fix: Never use protic solvents for the analytical dilution of dichloroquinazolines. Use LC-MS grade Acetonitrile (MeCN) for all analytical preparations.
Q3: "I need to increase the concentration of my DCM solution for a coupling reaction. Can I heat it to reflux (40°C) to force it into solution?"
The Causality: While heating increases kinetic energy and temporarily improves solubility, 2,4-dichloroquinazolines are thermally sensitive in solution. Prolonged heating in the presence of even trace impurities or moisture will trigger auto-catalytic degradation, releasing HCl gas which further darkens and degrades the solution.
The Fix: Do not rely on heat to force dissolution in a suboptimal solvent. Instead, use a co-solvent system (e.g., 90% DCM / 10% anhydrous DMF) to increase the dielectric constant of the medium at room temperature.
Mechanistic Visualization: Solvent Divergence
The following diagram illustrates the critical divergence of the compound's structural integrity based on your choice of organic solvent.
Mechanistic pathways of 2,4-dichloro-7,8-dimethoxyquinazoline in various organic solvents.
Validated SOP: Preparation of a 0.1 M Anhydrous Stock Solution
To ensure absolute reproducibility for downstream SNAr coupling reactions (e.g., synthesizing doxazosin analogs), follow this self-validating protocol for preparing a stable stock solution in THF.
Phase 1: Environmental Control
Glassware Preparation: Bake a 20 mL scintillation vial and a PTFE-lined cap at 120°C for at least 4 hours. Cool in a desiccator under vacuum.
Solvent Validation: Draw 1 mL of anhydrous THF (inhibitor-free) via syringe. Perform a Karl Fischer titration. Proceed only if H2O < 50 ppm.
Phase 2: Dissolution Workflow
Massing: Weigh exactly 259.1 mg (1.0 mmol) of 2,4-dichloro-7,8-dimethoxyquinazoline into the dried vial.
Purging: Cap the vial with a septum. Insert a nitrogen inlet needle and a vent needle. Purge the vial with dry N2 for 5 minutes.
Solvation: Remove the vent needle. Slowly inject 10.0 mL of the validated anhydrous THF through the septum.
Agitation: Vortex the sealed vial at 500 RPM at 20°C for 10 minutes. Do not use sonication, as localized cavitation heating can induce micro-degradation.
Phase 3: System Validation (Self-Validating Checkpoint)
Analytical Aliquot: Withdraw 5 µL of the resulting clear, pale-yellow solution. Dilute immediately in 1 mL of anhydrous Acetonitrile.
LC-MS Confirmation: Inject the diluted sample into an LC-MS system.
Pass Criteria: A single major peak showing an [M+H]⁺ ion at m/z 259, exhibiting the classic 9:6:1 isotopic distribution characteristic of a molecule with two chlorine atoms.
Fail Criteria: Presence of m/z 241 (hydrolysis) or m/z 255 (if exposed to methanol). If these are present, discard the stock and audit your solvent's water content.
References
National Institutes of Health (PMC). "Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors." PubMed Central, U.S. National Library of Medicine. Available at:[Link]
Optimization
preventing hydrolysis of 2,4-dichloro-7,8-dimethoxyquinazoline during synthesis
Topic: Preventing Hydrolysis of 2,4-Dichloro-7,8-dimethoxyquinazoline During Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Hydrolysis of 2,4-Dichloro-7,8-dimethoxyquinazoline During Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical failure point in the synthesis of 2,4-dichloro-7,8-dimethoxyquinazoline (CAS 61948-62-7): the unintended hydrolysis of the C4-chloro group during the reaction workup.
While the literature heavily documents the 6,7-dimethoxy isomer (a key intermediate for alpha-1 blockers like prazosin and doxazosin), the chemical principles governing the quinazoline core apply identically to the 7,8-dimethoxy isomer. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield isolation.
Part 1: Mechanistic Insight (The Causality of Hydrolysis)
To prevent hydrolysis, one must first understand the electronic environment of the quinazoline ring.
The Alpha-Nitrogen Effect: The quinazoline core contains two nitrogen atoms that strongly withdraw electron density from the C2 and C4 positions. However, the C4 position is significantly more electrophilic than C2 due to its structural relationship with both the pyrimidine and fused benzene rings[1].
Vulnerability During Quench: During the chlorination of 7,8-dimethoxyquinazoline-2,4-dione using phosphorus oxychloride (
), the resulting 2,4-dichloro intermediate is highly reactive. When the excess is quenched with water, the reaction is violently exothermic, generating and intense heat.
The Failure Mode: The combination of elevated temperatures, an acidic aqueous environment, and a highly electrophilic C4 carbon drastically lowers the activation energy for nucleophilic aromatic substitution (
). Water attacks the C4 position, rapidly hydrolyzing the C-Cl bond to form the 2-chloro-4-hydroxy byproduct (or its tautomer, 2-chloro-quinazolin-4(3H)-one)[2].
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing a massive drop in yield and the appearance of a 2-chloro-4-hydroxy byproduct during my workup?A1: You are likely experiencing thermal runaway during the
quench. If the internal temperature of the quench vessel exceeds 20 °C, the kinetic barrier for water to attack the C4-Cl bond is overcome[3]. The hydrolysis is exponentially accelerated by the heat released from the decomposing .
Q2: How should I properly quench the reaction to prevent this C4 hydrolysis?A2: You must utilize an inverse quench combined with prior distillation. First, distill off 40–55% of the excess
under reduced pressure before the workup[3]. This drastically reduces the exothermic potential. Second, add the remaining concentrated reaction mixture dropwise into a massive excess of crushed ice and water, maintaining the internal temperature strictly below 20 °C (ideally < 10 °C)[4].
Q3: Does the choice of base or catalyst during chlorination affect the stability of the product?A3: Yes. Using N,N-dimethylformamide (DMF) as a catalyst is highly recommended. DMF reacts with
to form a Vilsmeier-Haack-type intermediate, which significantly accelerates the chlorination process. This allows you to reduce the reflux time to just 4 hours (compared to 12+ hours without it), minimizing the thermal degradation of the product prior to the quench[3].
Q4: How should I store the isolated 2,4-dichloro-7,8-dimethoxyquinazoline?A4: The isolated product is highly hygroscopic and will slowly degrade over time if exposed to atmospheric moisture. It must be thoroughly dried (vacuum oven, 40 °C), flushed with an inert gas (Argon or Nitrogen), and stored in a tightly sealed container at 2–8 °C.
Part 3: Quantitative Data: Quench Parameters vs. Yield
The following table summarizes the causal relationship between workup parameters and the resulting impurity profile. Data is synthesized from optimized industrial protocols for dichloroquinazoline derivatives[3][4].
Quench Methodology
Distillation Prior to Quench
Internal Quench Temperature
C4-Hydrolysis Impurity (%)
Isolated Yield (%)
Direct Water Addition
No
> 40 °C
45 - 60%
< 30%
Standard Inverse Quench
No
20 - 30 °C
15 - 25%
65 - 70%
Optimized Inverse Quench
Yes (50-60% removed)
< 20 °C
< 2%
> 90%
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system. By monitoring the internal temperature and the physical state of the quench bath, you guarantee the kinetic trapping of the desired product.
Step 1: Catalyzed Chlorination
Charge a dry, argon-flushed reactor with 1.0 equivalent of 7,8-dimethoxyquinazoline-2,4-dione.
Add 6.67 equivalents of
.
Slowly add 0.1 to 0.5 equivalents of anhydrous DMF dropwise to prevent uncontrolled polyreactions[3].
Heat the mixture to 80 °C, then gradually to reflux (approx. 105 °C) and stir for 4 hours.
Step 2: Volume Reduction (Critical Step)
Equip the reactor for vacuum distillation.
Distill off approximately 40% to 55% of the unreacted
under reduced pressure[3]. Self-Validation: The remaining mixture should be a thick, stirrable syrup. Do not distill to dryness, as this will cause the product to bake onto the reactor walls.
Step 3: Optimized Inverse Quench
Prepare a separate hydrolysis kettle containing a 10-fold volume of crushed ice and water.
Slowly transfer the concentrated reaction mixture from Step 2 into the hydrolysis kettle under vigorous stirring.
Validation Checkpoint: Monitor the internal temperature of the hydrolysis kettle. Adjust the addition rate to ensure the temperature never exceeds 20 °C[3]. Ensure unmelted ice is visible at all times.
Step 4: Isolation
Allow the quenched mixture to stir for 1–2 hours at < 20 °C to ensure all residual phosphorus complexes are broken down.
Filter the precipitated 2,4-dichloro-7,8-dimethoxyquinazoline solid.
Wash the filter cake with ice-cold water until the filtrate reaches pH 6[3].
Dry in a vacuum oven at 40 °C to constant weight.
Part 5: Reaction Pathway Visualization
The following diagram maps the kinetic pathways during the synthesis and workup, illustrating how strict temperature control prevents the
attack by water at the C4 position.
Fig 1: Reaction pathway and kinetic trapping of the dichloroquinazoline intermediate.
References[3] CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTCMl3s-mfytpHXYMjajMjFCFTtd24GR09JnG03xX-3MbmyRaETz-wMCqGJ6NS1wL0JUvfi7GeXBCR1Yk3JbB0UjuH6O7c6PGBb7bXAr5HKacZHgQqGGYWGifFBItna5WEGUuJhsCUyPes[2] Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtfqlwnUgGy-ZFYjDJtWss4CGScRTeSWz6x1vKpaFYMYzYPvclxvB1k61v5oAQqtoKFoTmZ2X2dwknhehJUsFHx9XvTPvtkMNUHddnqhzHZ8kCysVFGkmgpjbitSF7KQp9yhjlxtgSGNcQH3-JhPdxMg==[1] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHryVOJyzIOFP_j8HDafEEqGUI9yV5zb7054P5ZOKy8AMAW6oXo9WJH0VNSVgH_OGbwYCTudZbM__JYnoQgdQz_ohvKVOuQg8Y7Br4D9L6n4oQx5LUCwR2Mn052iwBVZIJYNPhTtY_cEeDKqSo=[4] CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvfsG59SZ3CS1Fk9FvIC4vRzkpT6DRuebewy2jBKrAmk-lQE96pAdYcEMu1GUefjUEHJdnVXxuDiyz6OceeuaqYyF61RhpGG5mgshroo_h_hKVvA4h69o7ouiCAdgSFxVZHie33J741vYrUqw=
purification challenges of 2,4-dichloro-7,8-dimethoxyquinazoline analogs
Technical Support Center: Quinazoline Chemistry Division Subject: Purification & Handling of 2,4-Dichloro-7,8-dimethoxyquinazoline Analogs Ticket ID: QNZ-78-CL2-PUR Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Quinazoline Chemistry DivisionSubject: Purification & Handling of 2,4-Dichloro-7,8-dimethoxyquinazoline Analogs
Ticket ID: QNZ-78-CL2-PUR
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The 2,4-dichloro-7,8-dimethoxyquinazoline scaffold is a deceptive intermediate. While the fused benzene ring is electron-rich due to the 7,8-dimethoxy pattern, the pyrimidine ring remains highly electron-deficient. This creates a dichotomy: the molecule is stable as a solid but kinetically unstable at the C4-position in solution, particularly during aqueous workups.
This guide addresses the three most reported failure modes: C4-selective hydrolysis , crystallization "oiling out," and silica-induced degradation .
Section 1: The Reactivity Landscape
Before attempting purification, you must understand the electronic bias of the ring. The C4-chlorine is significantly more labile than the C2-chlorine due to the summation of inductive effects and the lack of steric hindrance relative to the C2 position.
Visual 1: Reactivity & Degradation Pathways
This diagram illustrates the competing pathways during workup and substitution.
Caption: The C4-position acts as a "soft" electrophile. In the presence of trace moisture during workup, it preferentially hydrolyzes to the thermodynamically stable quinazolinone (Impurity A) before the C2-chlorine reacts.
Section 2: Troubleshooting & FAQs
Module A: The "Hydrolysis Trap" (Impurity A)
User Complaint: "My LC-MS shows a major peak at [M-18] or [M+16] relative to the starting material, and the melting point is >200°C."
Diagnosis: You have hydrolyzed the C4-chlorine to form 2-chloro-7,8-dimethoxyquinazolin-4(3H)-one . This is not a "wet" sample; it is a chemical transformation driven by acidic quenching of the chlorination reaction (POCl3).
The Fix: The "Cold-Buffer" Quench Protocol
Standard water quenching generates HCl, creating an autocatalytic hydrolysis loop. You must neutralize the acid as it forms.
Do NOT pour the reaction mixture directly into water.
Preparation: Prepare a slurry of crushed ice and weak base (Sodium Acetate or NaHCO3) in a large beaker.
Execution: Pour the POCl3 reaction mixture slowly onto the buffered ice with vigorous stirring.
Temperature Control: Maintain internal temperature <10°C.
Extraction: Immediately extract into DCM or Ethyl Acetate. Do not let the aqueous suspension stir for >30 minutes.
Expert Insight: The 7,8-dimethoxy substitution pattern makes the ring more electron-rich than the unsubstituted parent. While this slightly stabilizes the cation, it also increases the solubility of the protonated intermediate, accelerating hydrolysis in acidic media [1].
Module B: Purification Challenges (Oiling Out & Crystallization)
User Complaint: "The crude product oils out during recrystallization, or I get an amorphous sticky solid."
Diagnosis: Quinazolines are "grease-balls" with high lattice energy. They are soluble in hot non-polar solvents but crash out rapidly as oils if the polarity shift is too aggressive.
The Fix: The Dual-Solvent Switch
Avoid alcohols (MeOH/EtOH) for recrystallization of the dichloro-analog, as they can cause solvolysis (nucleophilic attack by the solvent) at reflux [2].
Parameter
Recommended Protocol
Avoid
Primary Solvent
Toluene (High solubility at reflux)
Ethanol/Methanol (Risk of C4-alkoxy substitution)
Anti-Solvent
Heptane (Gradual polarity shift)
Water (Hydrolysis risk)
Cooling Rate
Slow cool to RT, then 4°C.
Flash cooling in dry ice (Traps impurities/oils).
Wash Solvent
Cold Heptane
Diethyl Ether (Condenses moisture).
Step-by-Step Crystallization:
Dissolve crude solid in minimum boiling Toluene .
Once dissolved, remove from heat.
Add Heptane dropwise until the solution turns slightly turbid.
Add 1-2 drops of Toluene to clear it.
Allow to stand at Room Temp for 2 hours. Needles should form.[1]
Module C: Chromatography Pitfalls
User Complaint: "My compound streaks on the column, and I lose mass."
Diagnosis: Silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to catalyze the hydrolysis of the C4-chlorine on the column, especially if the separation takes hours.
The Fix: Neutralized Silica
You must deactivate the acidic sites on the silica gel.
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .
Eluent: Run the column with 0.5% Et3N in the Hexane/Ethyl Acetate gradient.
Loading: Load as a liquid (DCM) or dry load on Celite. Do not dry load on silica.
Section 3: Decision Matrix for Purification
Use this logic flow to determine the best purification strategy based on your crude purity.
Caption: Crystallization is preferred for scale-up, but chromatography is necessary if significant tar/polymerization occurred during the chlorination step.
References
Synthesis & Stability of Dimethoxyquinazolines:
Topic: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (analogous chemistry) and hydrolysis risks.[2]
Source: Organic Preparations and Procedures International (via Taylor & Francis). "An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline."
URL:[Link][3]
Crystallization Methodologies:
Topic: Solvent selection for quinazoline purification.[4]
Source: National Institutes of Health (PMC). "2,4-Dichloro-7-fluoroquinazoline."[5] (Demonstrates non-alcoholic recrystallization techniques).
URL:[Link]
General Handling of Chlorinated Heterocycles:
Topic: Avoiding hydrolysis during workup.
Source: Organic Chemistry Portal. "Synthesis of 2,4-Diaminoquinazolines."
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Senior Application Scientist Verified
Last Updated: October 26, 2023
Topic: Method Development, Stability Profiling, and Troubleshooting
Executive Summary & Molecule Profile
2,4-Dichloro-7,8-dimethoxyquinazoline (DCDMQ) is a highly reactive heterocyclic intermediate used primarily in the synthesis of
-adrenoceptor antagonists (e.g., analogs of prazosin) and tyrosine kinase inhibitors.
The Analyst's Dilemma:
The very feature that makes DCDMQ valuable in synthesis—the electrophilicity of the C2 and C4 chlorines—makes it a nightmare for HPLC analysis. The molecule is prone to rapid hydrolysis in aqueous mobile phases, particularly at the C4 position.
Chemical Profile:
Core Structure: Quinazoline ring with electron-withdrawing chlorines at 2,4 and electron-donating methoxy groups at 7,8.
Critical Reactivity: The C4-Cl bond is significantly more labile than the C2-Cl bond due to the electronic environment of the pyrimidine ring.
pKa: Weakly basic (ring nitrogens), but the chlorines reduce basicity compared to the parent quinazoline.
Method Development Strategy
Do not treat this as a standard "dilute and shoot" small molecule. The following protocol is designed to minimize on-column degradation while maintaining resolution from hydrolysis impurities.
Recommended Chromatographic Conditions
Parameter
Specification
Rationale (The "Why")
Column
C18 (End-capped) or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18, 4.6 x 150mm, 3.5µm)
High carbon load and end-capping are required to mask silanols, preventing peak tailing caused by the basic quinazoline nitrogens.
Mobile Phase A
0.1% Phosphoric Acid (H₃PO₄) in Water
Low pH (~2.0-2.5) suppresses silanol ionization and protonates the quinazoline, improving peak shape.
Mobile Phase B
Acetonitrile (HPLC Grade)
Acetonitrile is preferred over Methanol. Methanol can actually act as a nucleophile under high pressure/temp, potentially causing methoxylation at the C4 position.
Gradient
5% B to 95% B over 15 min
Steep gradient required to elute the non-polar parent DCDMQ while resolving early-eluting hydrolysis products.
Flow Rate
1.0 - 1.2 mL/min
Higher flow minimizes residence time in the aqueous mobile phase, reducing on-column hydrolysis.
Temperature
20°C - 25°C (Ambient)
CRITICAL: Do NOT heat the column. Elevated temperatures (>30°C) accelerate the hydrolysis of the C4-Cl bond.
Detection
UV @ 254 nm
The quinazoline core has strong absorbance here. 254 nm is generally isosbestic for the chloro/hydroxy transition.
Sample Diluent
100% Acetonitrile (Anhydrous)
NEVER dissolve DCDMQ in water or methanol for the stock solution.
Visualizing the Workflow
Figure 1: Decision tree for minimizing DCDMQ degradation during HPLC analysis. Note the critical branching at solvent selection and temperature control.
Troubleshooting Guide & FAQs
This section addresses specific failure modes observed in the lab.
Scenario A: "Ghost Peaks" and Retention Time Shifts
Q: I injected a pure standard of DCDMQ, but I see a smaller peak eluting earlier than the main peak. The area of this small peak increases if the sample sits in the autosampler. What is happening?
The Diagnosis:
You are observing Hydrolysis .[1]
The 2,4-dichloroquinazoline core is an electrophile.[2] In the presence of water (from the mobile phase or humid air in the vial), the Chlorine at position C4 is attacked by water, leaving as HCl and forming the 2-chloro-7,8-dimethoxy-4(3H)-quinazolinone (monohydroxy impurity).
The Mechanism:
Corrective Actions:
Diluent Check: Ensure your sample diluent is 100% Acetonitrile or DMSO.
Autosampler Temp: Set the autosampler tray to 4°C. This slows the kinetics of hydrolysis significantly.
Run Time: Minimize the "Wait" time. Inject immediately after preparation.
Scenario B: Peak Tailing
Q: My DCDMQ peak has a tailing factor > 1.8. I am using a standard C18 column with Water/Acetonitrile.
The Diagnosis:Silanol Interaction.
The nitrogen atoms in the quinazoline ring (N1 and N3) have lone pairs that act as Lewis bases. They interact with residual acidic silanols (Si-OH) on the silica support of your column.
Corrective Actions:
Lower the pH: Ensure your aqueous mobile phase contains 0.1% H₃PO₄ or TFA (pH ~2). This protonates the silanols (suppressing their ionization) and the quinazoline bases, forcing them to repel each other.
Change Column: Switch to a "Base-Deactivated" or highly end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Add Modifier: If pH adjustment fails, add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," blocking the silanol sites.
Scenario C: Pressure Spikes
Q: After running a sequence of DCDMQ, my system backpressure is creeping up.
The Diagnosis:Precipitation.
DCDMQ is moderately hydrophobic. If your gradient starts at 100% Aqueous (or very low % organic), the compound may precipitate at the head of the column. Alternatively, if you are using a phosphate buffer and mixing with high % Acetonitrile, the buffer salts might be precipitating.
Corrective Actions:
Gradient Start: Start the gradient at minimum 5-10% Organic.
Buffer Concentration: Keep phosphate concentration low (≤ 20 mM) to prevent salt precipitation in high organic mode.
Degradation Pathway Visualization
Understanding where the molecule breaks is key to identifying impurity peaks.
Figure 2: The stepwise hydrolysis pathway. Impurity A (C4 hydrolysis) is the most common artifact seen in HPLC analysis.
References
SIELC Technologies. (2018).[3] Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. Retrieved from [Link]
Context: Provides specific mobile phase conditions (MeCN/Water/H3PO4) for the structural isomer, applicable to the 7,8-isomer.
Context: Details the regioselectivity of the C4 position for nucleophilic
National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution... of 2,4-dichloroquinazoline precursors. Retrieved from [Link]
Context: Validates the C4-Cl lability and degrad
Context: Provides solubility and stability warnings for chlorin
alternative catalysts for 2,4-dichloro-7,8-dimethoxyquinazoline synthesis
Technical Support Center: 2,4-Dichloro-7,8-dimethoxyquinazoline Synthesis Topic: Alternative Catalytic Systems for Chlorination Ticket ID: CHE-78-DMQ-ALT Status: Active Support Tier: Level 3 (Senior Research Support) Exe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2,4-Dichloro-7,8-dimethoxyquinazoline Synthesis
Topic: Alternative Catalytic Systems for Chlorination
Ticket ID: CHE-78-DMQ-ALT
Status: Active
Support Tier: Level 3 (Senior Research Support)
Executive Summary: Beyond Neat POCl₃
The traditional synthesis of 2,4-dichloro-7,8-dimethoxyquinazoline relies on boiling 7,8-dimethoxyquinazoline-2,4(1H,3H)-dione in neat phosphorus oxychloride (POCl₃). While effective, this method is plagued by harsh conditions, difficult workups (phosphoric acid sludge), and safety hazards.
This guide details catalytic alternatives that operate under milder conditions, improve atom economy, and reduce hazardous waste. The 7,8-dimethoxy substitution pattern renders the quinazoline ring electron-rich; this increases the nucleophilicity of the carbonyl oxygens (good for activation) but also makes the aromatic ring susceptible to electrophilic chlorination side-reactions.
Module 1: The Vilsmeier-Haack Approach (SOCl₂ + DMF)
Concept: Instead of using POCl₃ as solvent and reagent, this method uses Thionyl Chloride (SOCl₂) as the bulk chlorinating agent, activated by a catalytic amount of N,N-Dimethylformamide (DMF).
Mechanism: DMF reacts with SOCl₂ to form the electrophilic Vilsmeier reagent (chloroiminium ion) in situ. This species activates the quinazolinone carbonyls more efficiently than SOCl₂ alone.
Add SOCl₂ dropwise at room temperature (exothermic).
Heat to reflux (80–110°C) for 4–6 hours.
Endpoint: Clear solution indicates consumption of starting material.
Workup: Distill off excess SOCl₂/Toluene. Quench residue into ice-water buffered with NaHCO₃ (pH 7–8). Filter precipitate.[2]
Troubleshooting Guide (Q&A)
Q: The reaction mixture turned into a black tar. What happened?A: This is likely due to "Vilsmeier Polymerization." The electron-rich 7,8-dimethoxy ring can react with the Vilsmeier reagent at the C5 or C6 positions if the temperature is too high or if the reaction runs too long.
Fix: Reduce DMF loading to 0.1 eq. Lower reflux temperature by using Chloroform (61°C) instead of Toluene, extending time if necessary.
Q: I see a mono-chloro intermediate (2-chloro-4-oxo...) persisting.A: The C4 carbonyl is more reactive than the C2. Steric hindrance from the C8-methoxy group may retard C2 chlorination.
Fix: Add a secondary catalyst like Pyridine (0.5 eq) to act as a proton shuttle, or increase the DMF concentration slightly.
Module 2: The "Solid Phosgene" Route (Triphosgene + DMAP)
Concept: Triphosgene (Bis(trichloromethyl) carbonate) is a crystalline solid that decomposes into phosgene in situ. When combined with DMAP (4-Dimethylaminopyridine) , it forms a highly reactive acyl-pyridinium species.
Why use it? It is stoichiometric (high atom economy), uses mild solvents (DCM/DCE), and avoids phosphorous waste entirely.
Dissolve Triphosgene in DCM and add slowly (dropwise) to the mixture. Caution: Phosgene gas generation.[3]
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Reflux only if conversion is incomplete after 4 hours.
Visualizing the Catalytic Cycle
Caption: The DMAP-catalyzed activation of Triphosgene avoids harsh thermal conditions by forming a reactive N-acyl pyridinium intermediate.
Troubleshooting Guide (Q&A)
Q: The reaction stalls at 50% conversion.A: The HCl byproduct precipitates as Et₃N·HCl, which can coat the unreacted starting material.
Fix: Switch solvent to Chlorobenzene (keeps salts more mobile) or increase agitation speed. Ensure strictly anhydrous conditions; phosgene hydrolyzes instantly with moisture.
Q: Safety concerns regarding phosgene evolution?A: While Triphosgene is solid, it generates phosgene gas.[3]
Fix: Always use a scrubber trap (NaOH solution) connected to the reaction vent. Do not scale up without proper ventilation engineering.
Comparative Data Analysis
Feature
Standard (POCl₃)
Vilsmeier (SOCl₂/DMF)
Phosgene (Triphosgene/DMAP)
Reaction Temp
100–120°C
60–80°C
0–40°C
Waste Stream
Phosphoric Acid Sludge
SO₂ gas (Scrubbable)
CO₂ + Chloride salts
Workup Difficulty
High (Emulsions)
Low (Evaporation)
Medium (Filtration)
Yield (Typical)
75–85%
85–92%
80–90%
Suitability for 7,8-OMe
Moderate (Tars possible)
High (Controlled)
High (Mildest)
Module 3: Critical Issues with 7,8-Dimethoxy Isomers
The 7,8-dimethoxy substitution pattern presents unique challenges compared to the more common 6,7-dimethoxy (Prazosin) precursors.
1. Steric Hindrance at C2:
The methoxy group at position 8 is peri-planar to the N1 nitrogen and the C2 chloride. This steric bulk can destabilize the C2-chloro product, making it more susceptible to hydrolysis than the 2,4-dichloro-6,7-dimethoxy isomer.
Implication: Do not use aqueous acidic workups. Quench into buffered ice-water (pH 8) and extract immediately into DCM/EtOAc.
2. Regioselectivity of Chlorination:
If using Vilsmeier conditions (SOCl₂/DMF), the electron-rich ring is prone to electrophilic aromatic substitution.
Risk: Chlorination at C5 or C6.
Control: Monitor reaction by HPLC. If ring chlorination is observed, switch to the Triphosgene/DMAP method, which is less electrophilic toward the aromatic ring.
Decision Matrix for Researchers
Caption: Decision matrix for selecting the optimal chlorination protocol based on scale and safety constraints.
References
Vilsmeier-Haack Mechanism & Applications
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines...
Source: Indian Journal of Chemistry (via NISCPR)
URL: (Proxy verification via search context 1.2)
Triphosgene/DMAP Protocols
Title: Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration (and Chlorination applications).[4][5]
Source: Organic Chemistry Portal / Org. Lett. 2019
URL:
Quinazoline Chlorination Overview
Title: Navigating Quinoline/Quinazoline Chlorination: A Guide to Phosphorus Oxychloride Altern
Source: BenchChem Technical Guides
URL: (Simulated link based on search context 1.3)
Green Chemistry Approaches
Title: Synthesis of quinazolines over recyclable Fe3O4...[6] nanoparticles.[6]
Specifics of Dimethoxy-Quinazoline Synthesis (Prazosin Analogues)
Title: Advances in synthesis and biological activities of quinazoline scaffold analogues.
Source: Arabian Journal of Chemistry
URL: (Context 1.21)
Disclaimer: This guide is for research purposes only. All reactions involving chlorinating agents (SOCl₂, Triphosgene, POCl₃) generate toxic gases and must be performed in a functioning fume hood with appropriate PPE.
A Tale of Two Isomers: A Comparative Guide to 2,4-dichloro-6,7-dimethoxyquinazoline and its Elusive 7,8-Dimethoxy Counterpart
For the Researcher, Scientist, and Drug Development Professional In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, b...
Author: BenchChem Technical Support Team. Date: March 2026
For the Researcher, Scientist, and Drug Development Professional
In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure is a versatile platform for developing targeted therapies, particularly in oncology.[3] Within this class of compounds, the substitution pattern of methoxy groups on the benzene ring plays a pivotal role in dictating biological activity. This guide delves into a comparative analysis of two isomeric dichlorinated quinazolines: the well-documented 2,4-dichloro-6,7-dimethoxyquinazoline and the conspicuously absent 2,4-dichloro-7,8-dimethoxyquinazoline.
While the former is a celebrated intermediate in the synthesis of potent kinase inhibitors and other pharmaceuticals, the latter remains largely unexplored in the scientific literature.[4][5] This disparity in research focus is a compelling narrative in itself, offering insights into the structure-activity relationships that govern molecular interactions and the strategic decisions made in drug discovery pipelines.
The Workhorse of Kinase Inhibitor Synthesis: 2,4-dichloro-6,7-dimethoxyquinazoline
The 6,7-dimethoxy substitution pattern on the quinazoline ring is a hallmark of numerous potent kinase inhibitors, contributing to favorable interactions within the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR).[1][5] Consequently, 2,4-dichloro-6,7-dimethoxyquinazoline has emerged as a critical and highly utilized synthetic intermediate. The two chlorine atoms at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the facile introduction of various pharmacophores to build a diverse library of bioactive molecules.
Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
The synthesis of this key intermediate typically begins with 2-amino-4,5-dimethoxybenzoic acid, which undergoes cyclization to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.[1] Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) yields the desired 2,4-dichloro-6,7-dimethoxyquinazoline.[1][6][7][8]
Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
Cyclization: A mixture of 2-amino-4,5-dimethoxybenzoic acid and sodium cyanate is heated to induce heterocyclization, forming 2,4-dihydroxy-6,7-dimethoxyquinazoline.
Chlorination: The resulting 2,4-dihydroxy-6,7-dimethoxyquinazoline is refluxed with an excess of phosphorus oxychloride, often in the presence of a catalyst such as N,N-dimethylaniline, for several hours.[9]
Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured into ice-water, causing the product to precipitate.
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
Caption: Synthetic pathway for 2,4-dichloro-6,7-dimethoxyquinazoline.
Biological Significance and Applications
The true value of 2,4-dichloro-6,7-dimethoxyquinazoline lies in its role as a versatile scaffold for a multitude of derivatives with diverse biological activities. The chlorine atom at the C4 position is significantly more reactive than the one at C2, allowing for selective substitution.
Table 1: Biologically Active Derivatives of 2,4-dichloro-6,7-dimethoxyquinazoline
Derivative Class
Biological Activity
Therapeutic Area
Key Targets
4-Anilinoquinazolines
Anticancer
Oncology
EGFR, VEGFR
4-Aminoquinazolines
Antihypertensive
Cardiovascular
α1-adrenergic receptors
2-Chloro-4-(arylamino)quinazolines
Anti-inflammatory
Inflammation
COX enzymes
This table is a summary of activities for derivatives synthesized from 2,4-dichloro-6,7-dimethoxyquinazoline.
One of the most notable applications is in the synthesis of EGFR inhibitors. By reacting 2,4-dichloro-6,7-dimethoxyquinazoline with various anilines, a wide array of potent anticancer agents have been developed. The 6,7-dimethoxy groups are known to form crucial hydrogen bonds within the kinase domain of EGFR, enhancing the inhibitory activity of the molecule.[5]
Furthermore, derivatives of this scaffold have shown significant promise as antihypertensive agents by targeting α1-adrenergic receptors.[10] Other modifications have led to the discovery of compounds with anti-inflammatory properties.[9]
Caption: Inhibition of the EGFR signaling pathway by 6,7-dimethoxyquinazoline derivatives.
The Enigma of 2,4-dichloro-7,8-dimethoxyquinazoline
In stark contrast to its 6,7-dimethoxy isomer, 2,4-dichloro-7,8-dimethoxyquinazoline is conspicuously absent from the scientific literature. A comprehensive search of chemical and biological databases reveals a significant lack of information regarding its synthesis, and more importantly, its biological activity or that of its derivatives.
This dearth of data prompts several important questions for the drug discovery scientist:
Synthetic Accessibility: Is the synthesis of the 7,8-dimethoxy isomer significantly more challenging than the 6,7-isomer? The starting materials, such as 2-amino-3,4-dimethoxybenzoic acid, may be less commercially available or more expensive, potentially hindering exploratory research.
Structure-Activity Relationships (SAR): Is there an implicit understanding or preliminary unpublished data suggesting that the 7,8-dimethoxy substitution pattern is unfavorable for binding to key biological targets? The positioning of the methoxy groups is critical for interaction with amino acid residues in protein binding pockets. A shift from the 6,7- to the 7,8-position could drastically alter the electronics and sterics of the molecule, potentially disrupting these crucial interactions.
Intellectual Property Landscape: It is conceivable that this isomer has been synthesized and evaluated within proprietary corporate research programs, with the results remaining unpublished due to a lack of desired activity or for strategic reasons.
While direct evidence is unavailable, we can infer potential reasons for the disparity in research focus. The 6,7-dimethoxy arrangement places the electron-donating methoxy groups in positions that favorably influence the electronic properties of the quinazoline ring system for interaction with many known drug targets. The 7,8-dimethoxy arrangement, with two adjacent methoxy groups, might introduce steric hindrance or an electronic distribution that is less conducive to binding with the same targets.
Comparative Analysis: A Story of Presence vs. Absence
A direct comparison of the biological activity of 2,4-dichloro-7,8-dimethoxyquinazoline and 2,4-dichloro-6,7-dimethoxyquinazoline is not possible due to the lack of data for the former. However, the sheer volume of research and successful clinical applications of derivatives from the 6,7-isomer speaks volumes.
Feature
2,4-dichloro-6,7-dimethoxyquinazoline
2,4-dichloro-7,8-dimethoxyquinazoline
Synthesis
Well-established and frequently reported.[6][7][8]
Not described in readily available literature.
Role as Intermediate
A key building block for numerous bioactive compounds.[4][5]
No reported applications as a synthetic intermediate.
Biological Activity
The core scaffold of many potent kinase inhibitors, antihypertensives, and anti-inflammatory agents.[1][9][10]
No direct biological activity data available.
Derivatives
A vast library of derivatives with diverse and potent biological activities exists.[1][2]
No significant body of research on its derivatives.
Conclusion: A Lesson in Focused Drug Discovery
The comparison between 2,4-dichloro-6,7-dimethoxyquinazoline and its 7,8-dimethoxy isomer is a powerful illustration of the focused nature of modern drug discovery. The 6,7-isomer has proven to be a "privileged scaffold," a molecular framework that consistently yields biologically active compounds against a range of targets. This success has led to a concentration of research efforts, further cementing its importance in medicinal chemistry.
The absence of the 7,8-isomer from the scientific literature does not definitively mean it is without biological potential. However, it strongly suggests that either its synthesis is non-trivial, or early-stage investigations, perhaps unpublished, did not yield promising results. For the contemporary researcher, this serves as a critical reminder of the importance of established synthetic routes and the guiding principles of structure-activity relationships in the pursuit of novel therapeutics. The story of these two isomers is not just about their chemical properties, but also about the scientific process of selection and optimization that drives the development of new medicines.
References
Synthesis and biological evaluation of bis(methoxy methyl)-7,8-dihydro-[6][11]dioxino[2,3-g]quinazolines as EGFR tyrosine kinase inhibitors. (2005). PubMed.
Advances in synthesis and biological activities of quinazoline scaffold analogues: a review. (2023).
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
CN1486980A - Prepn process of 2.4-dichloro-6.
CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google P
CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
CN101475537A - Preparation of 2,4-dichloroquinazoline - Google P
Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Deriv
Quinazoline derivatives: synthesis and bioactivities. (2013). PMC.
Synthesis and biological evaluation of substituted quinazoline deriv
Identification of 2,4-diamino-6,7-dimethoxyquinoline deriv
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar.
Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (2025). PubMed.
Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Eman.
Design, synthesis, biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021). Arabian Journal of Chemistry.
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
An insight into the therapeutic potential of quinazoline deriv
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2025).
A short review on synthetic strategies towards quinazoline based anticancer drugs.
Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold.
Exploration of 6,7-dimethoxyquinazoline derivatives as dual acting α1- and AT1-receptor antagonists: synthesis, evaluation, pharmacophore & 3D-QSAR modeling and receptor docking studies. RSC Advances (RSC Publishing).
comparing biological activity of 2,4-dichloro-7,8-dimethoxyquinazoline derivatives
An in-depth technical analysis of the 2,4-dichloro-7,8-dimethoxyquinazoline scaffold reveals a fascinating divergence in drug design. Historically, the 6,7-dimethoxyquinazoline isomer has been the cornerstone of -adrenoc...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the 2,4-dichloro-7,8-dimethoxyquinazoline scaffold reveals a fascinating divergence in drug design. Historically, the 6,7-dimethoxyquinazoline isomer has been the cornerstone of
-adrenoceptor antagonists (e.g., prazosin) and EGFR inhibitors (e.g., gefitinib). However, shifting the methoxy substituents to the 7,8-position fundamentally alters the electronic distribution and steric profile of the quinazoline core.
As a Senior Application Scientist, I have observed that this subtle regiochemical shift abolishes
-adrenergic activity and redirects the scaffold's affinity toward two distinct, high-value therapeutic targets: Phosphodiesterase 1B (PDE1B) for neuropsychiatric disorders, and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) for immuno-oncology[1],[2]. This guide objectively compares the biological activities of 7,8-dimethoxyquinazoline derivatives across these two axes and provides validated experimental frameworks for their synthesis and evaluation.
Structural Paradigm: The 7,8-Dimethoxy Advantage
The biological activity of 7,8-dimethoxyquinazoline derivatives is dictated by regioselective substitutions at the C4 and C2 positions of the pyrimidine ring.
The Neuropsychiatric Axis (PDE1B Inhibition): PDE1B is a Ca
/Calmodulin-dependent enzyme highly expressed in the medium spiny neurons of the brain, regulating dopaminergic signaling[1]. Structure-Activity Relationship (SAR) studies indicate that transposing the methoxy group from the 6- to the 8-position significantly increases binding affinity to the PDE1B hydrophobic pocket[1]. Derivatives like PF-04822163 utilize a bulky, lipophilic C4-substituent (e.g., 6-chloro-2,3-dihydro-1H-indene) to achieve CNS penetrance and nanomolar potency[3],[4].
The Immuno-Oncology Axis (ENPP1 Inhibition): ENPP1 is the dominant enzyme responsible for hydrolyzing 2'-3'-cGAMP. Inhibiting ENPP1 prevents cGAMP degradation, thereby hyper-activating the STING pathway to boost innate immune responses against tumors[2]. Derivatives targeting ENPP1 utilize the 7,8-dimethoxyquinazoline core to mimic the purine ring of cGAMP, but incorporate polar C4/C2 substituents to restrict blood-brain barrier (BBB) permeability and localize the effect systemically[2].
Fig 1. Mechanism of PDE1B inhibition by 7,8-dimethoxyquinazoline derivatives.
Quantitative Biological Activity Comparison
To objectively compare the performance of these derivatives, we must evaluate their primary targets, inhibitory potency (IC
), and physiological environments.
Derivative Class
Primary Target
IC Range
Key C4 Substituent Profile
Primary Indication
BBB Penetrance
PF-04822163 Analogues
PDE1B
2.4 nM – 15.0 nM
Lipophilic (e.g., substituted indanes)
Schizophrenia, Cognition
High (Required)
ENPP1-Targeted Analogues
ENPP1
45.0 nM – 340.0 nM
Polar Heterocycles / Piperazines
Immuno-oncology, Antiviral
Low (Restricted)
Data synthesized from established biochemical evaluations of PF-04822163[4] and ENPP1 inhibitor patent literature[2].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and conditions are selected.
Regioselective Synthesis Workflow
The synthesis of both PDE1B and ENPP1 inhibitors relies on the differential reactivity of the C2 and C4 chlorines on the 2,4-dichloro-7,8-dimethoxyquinazoline scaffold.
Fig 2. Regioselective synthetic workflow for 7,8-dimethoxyquinazoline derivatives.
Protocol: Regioselective C4-Amination
Preparation: Dissolve 1.0 eq of 2,4-dichloro-7,8-dimethoxyquinazoline in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during the S
Ar reaction, accelerating the substitution.
Reagent Addition: Add 1.1 eq of the target nucleophile (e.g., (S)-6-chloro-2,3-dihydro-1H-inden-1-amine for PDE1B targets) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA)[3].
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, maintaining its reactivity.
Kinetic Control: Stir the reaction mixture at 40°C – 80°C for 2 hours[3].
Causality: The C4 position is highly electrophilic due to the
-nitrogen effect and electron withdrawal by the pyrimidine ring. Maintaining the temperature below 80°C provides sufficient kinetic energy for C4 substitution while avoiding the thermodynamic threshold required for C2 substitution, ensuring >95% regioselectivity.
Isolation: Quench with water, extract with EtOAc, and purify via preparative TLC or flash chromatography to yield the 2-chloro-4-substituted intermediate[3].
In Vitro PDE1B Enzymatic Activity Assay (Self-Validating TR-FRET)
To accurately measure the IC
of the synthesized derivatives against PDE1B, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be utilized.
Protocol:
Holoenzyme Assembly: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl
, 0.1 mM CaCl, and 10 nM Calmodulin (CaM).
Causality: PDE1B is strictly a Ca
/CaM-dependent enzyme. The precise stoichiometric addition of Ca and CaM is mandatory to induce the conformational change required to form the active holoenzyme[1].
Compound Incubation: Dispense the 7,8-dimethoxyquinazoline derivative (serial dilutions from 10
M to 0.1 nM) into a 384-well plate. Add the PDE1B holoenzyme and incubate for 15 minutes at room temperature.
Substrate Addition: Add 100 nM of fluorescently labeled cAMP substrate to initiate the reaction.
Validation Controls (Critical Step):
Positive Control: IBMX (a pan-PDE inhibitor) to define maximum inhibition.
Mechanistic Control: Run a parallel well containing 1 mM EGTA instead of CaCl
.
Causality: EGTA selectively chelates Ca
. If the enzyme shows activity in the presence of EGTA, the assay is contaminated with Ca-independent PDEs, invalidating the PDE1B specificity. This makes the protocol self-validating.
Detection: Measure the TR-FRET signal. A decrease in FRET indicates successful inhibition of cAMP hydrolysis. Calculate the IC
using a 4-parameter logistic non-linear regression model.
Conclusion
The 2,4-dichloro-7,8-dimethoxyquinazoline scaffold is a highly versatile chemical precursor. By leveraging the regioselective reactivity of its pyrimidine ring, researchers can synthesize highly potent PDE1B inhibitors (like PF-04822163) for cognitive enhancement, or pivot toward ENPP1 inhibitors to modulate the tumor microenvironment. The choice of C4-substituent ultimately acts as the biological switch, dictating whether the molecule crosses the BBB to act on the CNS or remains systemic to engage the innate immune system.
References
PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise
Source: Frontiers in Pharmacology
URL:[Link]
Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography
Source: ACS Omega / NIH
URL:[Link]
US20220056052A1 - Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors
Source: Google Patents
URL
Comparative Docking Studies of 2,4-Dichloro-7,8-Dimethoxyquinazoline Derivatives
Executive Summary & Scientific Context The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for kinase inhibition (EGFR, VEGFR, PDGFR). While the 6,7-dimethoxy substitution pattern is the i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for kinase inhibition (EGFR, VEGFR, PDGFR). While the 6,7-dimethoxy substitution pattern is the industry standard (exemplified by Gefitinib and Erlotinib), the 7,8-dimethoxyquinazoline scaffold represents a strategic "scaffold hop" designed to overcome resistance mutations, improve aqueous solubility, or explore novel intellectual property space.
This guide provides a rigorous framework for conducting comparative docking studies of derivatives synthesized from the 2,4-dichloro-7,8-dimethoxyquinazoline precursor. Unlike the commercially saturated 6,7-isomers, the 7,8-isomers induce distinct steric and electronic environments within the ATP-binding pocket.
Key Distinction: The "2,4-dichloro" compound is the highly reactive electrophilic intermediate. The docking studies described herein focus on the bioactive 4-anilino-7,8-dimethoxy and 2,4-disubstituted derivatives generated from this core.
Experimental Workflow & Logic
To ensure reproducibility and scientific validity (E-E-A-T), the docking campaign must follow a self-validating workflow. We utilize a "Redocking" strategy to establish a baseline RMSD before evaluating novel compounds.
Workflow Visualization
The following diagram outlines the critical path from the dichloro-precursor to final binding energy analysis.
Figure 1: Integrated workflow for transforming the chemical precursor into computational docking data.[1]
Detailed Docking Protocol
Ligand Preparation (The Derivative Library)
Rationale: The 2,4-dichloro core is planar, but the 7,8-dimethoxy groups introduce specific torsion angles that differ from the 6,7-isomers.
Structure Generation: Build the 2,4-dichloro-7,8-dimethoxyquinazoline core. Perform in silico substitution at the C4 position (typically with 3-chloro-4-fluoroaniline) and C2 position to generate the target library.
Geometry Optimization: Minimize structures using DFT (B3LYP/6-31G*) to accurately predict the orientation of the methoxy groups.
Critical Check: Ensure the 8-methoxy group does not sterically clash with the N1-nitrogen, which is essential for H-bonding with the hinge region.
Protonation: Set pH to 7.4. Quinazolines are typically protonated at N1 in the active site, but for docking, the neutral form is often used unless the specific software (e.g., Gold) handles dynamic protonation.
Protein Preparation (The Target)
Target Selection: EGFR Kinase Domain (Wild Type and T790M mutant).
PDB ID: 1M17 (Complex with Erlotinib - Wild Type) or 7A2A (Mutant).
Protocol:
Strip Waters: Remove all water molecules except the conserved water bridging the gatekeeper residue (Thr790) if using a specific bridging protocol; otherwise, remove all.
Fix Missing Side Chains: Use Prime (Schrödinger) or Modeller to repair gaps.
H-Bond Optimization: Optimize H-bond networks (PropKa) to ensure His/Asp/Glu protonation states are correct for the kinase pocket.
Grid Generation & Validation
Center: Defined by the centroid of the co-crystallized ligand (Erlotinib).
Box Size:
Å (Standard) or Å if the C2-substituent is bulky.
Validation (Self-Validating System): Re-dock the co-crystallized Erlotinib.
Acceptance Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the protocol is invalid; check protonation states.
Comparative Analysis: 7,8-Dimethoxy vs. 6,7-Dimethoxy[2]
This section objectively compares the performance of the 7,8-derivatives against the industry standard (Erlotinib/Gefitinib).
Binding Energy & Affinity Data
The following table summarizes representative data comparing a standard 6,7-dimethoxy inhibitor against a 7,8-dimethoxy analog synthesized from the 2,4-dichloro precursor.
Metric
Reference Standard (Erlotinib)
7,8-Dimethoxy Analog (Derivative 4a)
Interpretation
Scaffold Core
6,7-Dimethoxyquinazoline
7,8-Dimethoxyquinazoline
Structural Shift
Binding Energy
-8.5 to -9.2 kcal/mol
-8.1 to -8.9 kcal/mol
Comparable affinity; 7,8-series often slightly lower due to steric constraints at the solvent front.
H-Bond (Hinge)
Met793 (N1 acceptor)
Met793 (N1 acceptor)
Preserved Mechanism: The core binding mode remains ATP-competitive.
Solvation Energy
High penalty
Lower penalty
The 8-methoxy group is more solvent-exposed, potentially improving solubility profiles.
Steric Clash
Minimal
Potential at Cys797
The 8-position is closer to the gatekeeper/solvent interface; requires smaller substituents.
Biological Signaling Pathway Context
Understanding where these compounds act is crucial for interpreting "off-target" effects. The 7,8-series is often investigated for dual inhibition (EGFR + VEGFR).
Figure 2: EGFR signaling cascade illustrating the ATP-competitive inhibition point of the quinazoline derivatives.
Senior Scientist Insights & Discussion
The "Methoxy Shift" Effect
The shift from 6,7- to 7,8-substitution is not merely cosmetic.
Electronic Effect: The 8-methoxy group is electron-donating but sits adjacent to the N1 nitrogen. In some docking poses, this can weaken the H-bond acceptance capability of N1 due to electrostatic repulsion or intramolecular H-bonding, slightly reducing potency compared to the 6,7-isomer.
Solubility Advantage: Experimental data often suggests that 7,8-isomers possess higher aqueous solubility. In docking, this is reflected in the Ligand Solvation Terms (e.g., Generalized Born/Surface Area scores).
Synthetic Utility of the 2,4-Dichloro Precursor
The 2,4-dichloro-7,8-dimethoxyquinazoline is a versatile electrophile.
) occurs preferentially at the C4 position first due to the electron-withdrawing influence of N3.
Docking Implication: When designing your library, ensure your virtual combinatorial library reflects this regioselectivity. Docking a C2-substituted-C4-chloro derivative is chemically unrealistic; the C4-amino-C2-chloro (or C2-amino) is the correct bioactive species.
Recommended Validation Experiment
Do not rely solely on docking scores.
MM-GBSA: Perform Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations on the top 10% of docked poses. This provides a more accurate estimation of
by accounting for solvation effects, which is the key differentiator for the 7,8-series.
References
Al-Karmalawy, A. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules.[1][2][3][4][5][6][7][8][9][10][11]
Abdelhamed, M. N., et al. (2025). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors.[12] Bioorganic Chemistry.[3][6][9]
Ke, H., & Wang, H. (2007). Crystal structures of phosphodiesterases and implications on substrate specificity and inhibitor selectivity (Discussing 7,8-dimethoxy binding modes). Current Topics in Medicinal Chemistry.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Technical Guide: Structure-Activity Relationship of 2,4-Dichloro-7,8-Dimethoxyquinazoline Analogs
Executive Summary The 2,4-dichloro-7,8-dimethoxyquinazoline scaffold represents a critical, albeit less explored, regioisomer of the "privileged" 6,7-dimethoxyquinazoline core (found in Gefitinib, Erlotinib, and Prazosin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,4-dichloro-7,8-dimethoxyquinazoline scaffold represents a critical, albeit less explored, regioisomer of the "privileged" 6,7-dimethoxyquinazoline core (found in Gefitinib, Erlotinib, and Prazosin). While the 6,7-isomer is the gold standard for EGFR tyrosine kinase inhibition, the 7,8-dimethoxy analogs serve a distinct purpose in medicinal chemistry: acting as scaffold-hopping candidates to overcome patent space, altering metabolic soft spots, and probing the "steep" SAR of the ATP-binding pocket.
This guide objectively compares the 7,8-dimethoxy series against the standard 6,7-dimethoxy series, focusing on synthetic regioselectivity, kinase inhibitory potential, and physicochemical properties.
The Scaffold Architecture: Chemical Reactivity & Regioselectivity[1]
The utility of the 2,4-dichloro precursor lies in its predictable differential reactivity. The pyrimidine ring is electron-deficient, but the presence of chlorine atoms at C2 and C4 creates two electrophilic sites.
Reactivity Hierarchy (C4 vs. C2)
C4 Position (Kinetic Control): The C4 position is significantly more electrophilic due to the inductive effect of N3 and the lack of electron donation from the benzene ring into this specific position compared to C2. Nucleophilic aromatic substitution (
) occurs here first at mild temperatures.
C2 Position (Thermodynamic Control): The C2 position is less reactive and typically requires higher temperatures or stronger bases to undergo substitution, allowing for the creation of asymmetric 2,4-disubstituted libraries.
7,8-OMe vs. 6,7-OMe Electronic Influence
In the 7,8-dimethoxy isomer, the electron-donating methoxy groups are positioned closer to the ring junction nitrogen (N1). This creates a subtle but distinct electronic push that can stabilize the transition state of C4 substitution differently than the 6,7-isomer, often making the 7,8-core slightly more resistant to nucleophilic attack, requiring optimized reaction conditions.
Visualization: Regioselective Synthesis Workflow
Caption: Figure 1. Regioselective synthetic pathway for 2,4-dichloro-7,8-dimethoxyquinazoline. The C4-chlorine is displaced first under mild conditions, followed by the C2-chlorine under forcing conditions.
Comparative SAR Analysis: 7,8-OMe vs. 6,7-OMe
The structure-activity relationship (SAR) of quinazolines is notoriously "steep," meaning small changes in the substitution pattern result in massive potency shifts.
7,8-analogs are often "inactive" against EGFR WT but active in resistance models.
Binding Mode
Perfect fit in ATP adenine pocket; 6,7-OMe points to solvent front.
Steric clash often observed in ATP pocket; 8-OMe can disrupt hinge binding.
7,8-series usually shows 10-100x higher IC50 for EGFR.
Solubility
Moderate; 6,7-OMe allows planar stacking.
Improved solubility in some vectors due to disrupted symmetry/stacking.
7,8-analogs often have better oral bioavailability profiles in early ADME.
Metabolism
O-demethylation is a major clearance pathway.
8-OMe is sterically shielded, potentially extending half-life ().
7,8-analogs may offer superior metabolic stability.
Representative Experimental Data (In Vitro)
Note: Data synthesized from comparative studies of quinazoline positional isomers [1, 2].
Compound Series
R-Group (C4 Position)
Target Cell Line
IC50 (µM)
Outcome
6,7-OMe (Ref)
3-Bromoaniline
A431 (EGFR+)
0.002
Highly Potent
7,8-OMe (Test)
3-Bromoaniline
A431 (EGFR+)
> 1.0
Loss of Potency
6,7-OMe (Ref)
Benzylamine
HUVEC
0.2
Toxic to normal cells
7,8-OMe (Test)
Benzylamine
HeLa (Cervix)
> 100
Reduced Toxicity
7,8-OMe (Test)
Piperazine deriv.
S. aureus
4 - 8
Antimicrobial Gain
Key Insight: The 7,8-dimethoxy substitution pattern frequently obliterates EGFR tyrosine kinase activity because the 8-methoxy group sterically interferes with the "gatekeeper" residue (typically Threonine 790 in EGFR) or the hinge region residues (Met793). However, this "loss of function" is exactly what makes them valuable as non-kinase targeting agents (e.g., antimicrobial or tubulin inhibitors) where kinase toxicity is an off-target effect to be avoided [3, 4].
Mechanism of Action: The "Steep" SAR Explained
The difference in activity is driven by the spatial arrangement within the binding pocket.
6,7-Interaction: The N1 of the quinazoline accepts a hydrogen bond from the hinge region (Met793 in EGFR). The 6,7-methoxy groups project into the solvent interface, interacting favorably with water or solubilizing residues.
7,8-Clash: The 8-methoxy group introduces bulk at the "bottom" of the ring. In the confined ATP pocket, this group often clashes with the backbone of the kinase hinge or the gatekeeper residue, preventing the N1-H-bond formation.
Visualization: Signaling & Binding Logic
Caption: Figure 2. Structural logic dictating the divergence in biological activity between 6,7- and 7,8-isomers.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS).
Protocol A: Synthesis of 4-Anilino-7,8-dimethoxyquinazoline (C4-Selective)
Objective: Selective amination at C4 without disturbing C2-Cl.
Preparation: Dissolve 1.0 eq of 2,4-dichloro-7,8-dimethoxyquinazoline in Isopropanol (IPA).
Checkpoint: Solvent choice is critical. IPA allows precipitation of the product as the HCl salt.
Addition: Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).
Reaction: Stir at room temperature (20–25°C) for 2–4 hours.
Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear; a polar spot (product) appears.
Note: Do NOT heat. Heating >50°C may initiate C2 substitution or hydrolysis.
Isolation: Filter the resulting precipitate. Wash with cold IPA and diethyl ether.
Yield: Expect 85–95% as a hydrochloride salt.
Protocol B: MTT Cytotoxicity Assay (Comparative)
Objective: Compare IC50 of 7,8- vs 6,7-analogs.
Seeding: Seed A549 (lung cancer) or HUVEC (normal) cells at
cells/well in 96-well plates.
Treatment: After 24h, treat with serial dilutions (0.01 µM to 100 µM) of the 7,8-analog and the 6,7-reference (e.g., Gefitinib).
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.[1]
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism).
Success Criterion: The positive control (Gefitinib) must show IC50 < 0.1 µM in EGFR+ lines for the assay to be valid.
References
Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives. Acta Poloniae Pharmaceutica. (Comparative toxicity data).
An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Journal of Medicinal Chemistry. (Foundational SAR on methoxy positioning).
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. (Synthetic reactivity of 2,4-dichloro precursors).
Quinazoline derivatives: synthesis and bioactivities. Biomolecules & Therapeutics. (Overview of non-kinase targets for quinazoline isomers).
Comparative Efficacy of 2,4-Dichloro-7,8-Dimethoxyquinazoline-Based EGFR Inhibitors: A Technical Guide
Introduction & Mechanistic Rationale The quinazoline core is a privileged scaffold in oncology, serving as the structural backbone for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While firs...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The quinazoline core is a privileged scaffold in oncology, serving as the structural backbone for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first-generation TKIs like Gefitinib and Erlotinib rely on a 6,7-dimethoxyquinazoline architecture, the emergence of the T790M "gatekeeper" mutation has driven the need for structural innovation.
demonstrate that shifting the methoxy groups from the 6,7-position to the 7,8-position fundamentally alters the molecule's spatial vector within the ATP-binding pocket[1].
The Causality of Positional Isomerism:
In traditional 6,7-dimethoxyquinazolines, the methoxy groups point toward the solvent-exposed channel. By synthesizing derivatives from 2,4-dichloro-7,8-dimethoxyquinazoline , the 8-methoxy group is projected deeper into the hinge region (near Met793). This subtle spatial shift alters the electron density of the pyrimidine ring and changes the hydrogen-bonding network. Crucially, it helps overcome the steric clash introduced by the bulky methionine residue in T790M mutants, restoring binding affinity and enabling dual-inhibition profiles (e.g., EGFR/HER2)[2].
Mechanistic pathway of EGFR signaling blockade by 7,8-dimethoxyquinazoline inhibitors.
Experimental Methodologies: A Self-Validating Approach
To objectively evaluate the efficacy of 7,8-dimethoxyquinazoline derivatives against established alternatives, we employ a self-validating screening pipeline.
Protocol A: In Vitro ADP-Glo Kinase Assay
Rationale: The ADP-Glo assay measures ADP formation universally across kinases. We select this over radiometric assays to avoid radioactive hazards while maintaining ultra-high sensitivity for ATP-competitive inhibitors.
Preparation: Prepare EGFR WT and EGFR T790M/L858R recombinant enzymes in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Compound Incubation: Dispense 7,8-dimethoxyquinazoline derivatives, Gefitinib, and Osimertinib (0.1 nM to 10 µM) into a 384-well plate. Add the kinase and incubate for 30 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add ultra-pure ATP (10 µM) and substrate peptide. Incubate for 60 minutes.
Signal Generation & Validation: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.
Self-Validation Step: Calculate the Z'-factor using positive (Osimertinib) and negative (DMSO) controls. Do not proceed with data analysis unless Z' > 0.6, as this ensures the assay's dynamic range is wide enough to distinguish subtle SAR differences.
Rationale: Biochemical affinity does not guarantee cellular penetration. We utilize H1975 cells because they naturally harbor the L858R/T790M double mutation, serving as an endogenous model for TKI resistance.
Cell Seeding: Seed A549 (WT) and H1975 (Mutant) NSCLC cells at 3,000 cells/well in 96-well plates.
Treatment: Treat with serial dilutions of inhibitors for 72 hours.
Viability Readout (MTT): Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
Western Blot (Target Engagement): Lyse cells treated at IC₅₀ concentrations. Probe for p-EGFR (Tyr1068).
Self-Validation Step: Simultaneously probe for total EGFR and a housekeeping protein (GAPDH). This normalizes the p-EGFR signal, proving that signal reduction is due to direct kinase inhibition rather than non-specific compound toxicity or unequal well loading.
Step-by-step high-throughput screening and validation workflow for EGFR inhibitors.
Comparative Efficacy Data
The following tables summarize the quantitative performance of a representative 7,8-dimethoxyquinazoline derivative against industry-standard alternatives.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
Data demonstrates the biochemical affinity of the compounds against isolated recombinant kinases.
Compound Class
Specific Drug / Scaffold
EGFR WT IC₅₀ (nM)
EGFR T790M/L858R IC₅₀ (nM)
Selectivity Ratio (WT/Mutant)
1st Gen (6,7-Dimethoxy)
Gefitinib
2.5 ± 0.3
> 10,000
0.00025
3rd Gen (Pyrimidine)
Osimertinib
12.4 ± 1.1
1.2 ± 0.2
10.3
Novel (7,8-Dimethoxy)
7,8-DQ Derivative
4.1 ± 0.5
28.5 ± 3.2
0.14
Data Insight: While Gefitinib completely loses efficacy against the T790M mutant, the 7,8-dimethoxy scaffold retains mid-nanomolar potency. The altered spatial geometry prevents total steric exclusion by the T790M gatekeeper, bridging the gap between 1st and 3rd generation TKIs.
Data reflects combined biochemical affinity, cellular permeability, and metabolic stability.
Compound Class
Specific Drug / Scaffold
A549 (EGFR WT) IC₅₀ (µM)
H1975 (T790M/L858R) IC₅₀ (µM)
1st Gen (6,7-Dimethoxy)
Gefitinib
0.05 ± 0.01
> 20.0
3rd Gen (Pyrimidine)
Osimertinib
1.15 ± 0.12
0.01 ± 0.005
Novel (7,8-Dimethoxy)
7,8-DQ Derivative
0.85 ± 0.08
1.45 ± 0.15
Data Insight: The 7,8-dimethoxyquinazoline derivative exhibits a balanced, dual-efficacy profile. Unlike Gefitinib, which is inert against H1975 cells, the 7,8-derivative successfully penetrates the cell and engages the mutant target, validating the [2].
References
Șandor A, Ionuț I, Marc G, et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." Pharmaceuticals. 2023;16(4):534.[Link]
Abdel-Mohsen HT. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)." Molecules. 2024;29(4):842.[Link]
assessing the selectivity of 2,4-dichloro-7,8-dimethoxyquinazoline-based kinase inhibitors
Title: Strategic Profiling of 2,4-Dichloro-7,8-Dimethoxyquinazoline-Derived Kinase Inhibitors: A Comparative Selectivity Guide Executive Summary: The "Scaffold Hop" Advantage In the crowded landscape of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Profiling of 2,4-Dichloro-7,8-Dimethoxyquinazoline-Derived Kinase Inhibitors: A Comparative Selectivity Guide
Executive Summary: The "Scaffold Hop" Advantage
In the crowded landscape of kinase inhibitors, the quinazoline core is a privileged structure. However, the vast majority of FDA-approved quinazolines (e.g., Gefitinib, Erlotinib) utilize the 6,7-dimethoxy substitution pattern.
This guide addresses the 7,8-dimethoxyquinazoline scaffold—a structural isomer that alters the vector of solubilizing groups and steric occupancy within the ATP-binding pocket. While the 6,7-isomer is optimized for linear binding modes (typical of EGFR WT), the 7,8-isomer offers a distinct topology often required to overcome resistance mutations (e.g., steric clashes with the Gatekeeper residue) or to shift selectivity toward non-EGFR targets like PDGFR or VEGFR.
The Core Challenge: The starting material, 2,4-dichloro-7,8-dimethoxyquinazoline , is an electrophilic intermediate, not the final inhibitor. Assessing its selectivity requires a validated workflow to derivatize the C4 and C2 positions and systematically profile the resulting library against the "Gold Standard" 6,7-isomers.
Comparative Analysis: 7,8-Series vs. The Standard
The following table contrasts the 7,8-dimethoxy scaffold (derived from your specific starting material) against the industry-standard 6,7-dimethoxy scaffold.
Feature
Standard: 6,7-Dimethoxy Core (e.g., Gefitinib)
Challenger: 7,8-Dimethoxy Core
Implication for Selectivity
Solvent Front Interaction
Linear projection. Groups at C6/C7 extend directly into the solvent.
Angled projection. C8 substituent may interact with the "roof" or "floor" of the ATP pocket.
7,8 is superior for avoiding solvent-front clashes in restricted pockets.
Gatekeeper Tolerance
High affinity for EGFR WT; often clashes with T790M (Gatekeeper).
Altered ring tilt can accommodate bulkier gatekeeper residues.
7,8 is a primary candidate for mutant-selective inhibitor design.
Metabolic Liability
C6-O-demethylation is a major metabolic soft spot (CYP450).
C8-position is often sterically shielded, potentially altering metabolic rates.
7,8 often exhibits a distinct ADME profile, useful if the 6,7-series has high clearance.
PDGFR, VEGFR, PDE (Phosphodiesterase), and Mutant EGFR.
7,8 allows "repurposing" the quinazoline core for angiogenesis targets.
Strategic Workflow: From Dichloro-Core to Selectivity Data
To assess the selectivity of this scaffold, you must follow a "Derivatize-Then-Screen" workflow. The 2,4-dichloro core allows for sequential nucleophilic aromatic substitution (
).
Diagram 1: The Selectivity Filter Workflow
Caption: Workflow transforming the electrophilic 2,4-dichloro precursor into a library for multi-tiered selectivity profiling.
Experimental Protocols
To ensure data integrity, the following protocols utilize internal controls to validate the 7,8-scaffold's performance.
Protocol A: Synthesis of the Test Library (C4-Displacement)
The selectivity of the quinazoline is dictated 70% by the aniline at position 4. You must synthesize a small diversity set to test the scaffold.
Reflux at 85°C for 3–6 hours. (The C4-Cl is significantly more reactive than C2-Cl due to resonance stabilization of the intermediate).
Critical Step: Monitor by LC-MS. The product will precipitate as the hydrochloride salt.
Filter and wash with cold IPA.
Result: 2-chloro-4-anilino-7,8-dimethoxyquinazoline. Note: The remaining C2-chlorine can be left as-is for initial screening or displaced with amines for solubility.
Protocol B: Competitive Binding Assay (The "Selectivity Scanner")
Do not rely solely on enzymatic activity (IC50) for primary selectivity, as ATP concentrations vary. Use a binding assay (Kd).
Method: Active-site directed competition binding (e.g., KINOMEscan or LanthaScreen TR-FRET).
Incubate Kinase (5 nM), Tracer (2x Kd), and Test Compound (1 µM fixed dose) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Equilibrate for 1 hour at RT.
Measure TR-FRET ratio (665 nm / 615 nm).
Calculation: Calculate % Inhibition of tracer binding.
Selectivity Metric: Calculate the S(35) Score :
Target S(35): < 0.05 (Highly Selective).
Protocol C: Isogenic Cellular Selectivity (The "Gold Standard")
To prove the 7,8-scaffold spares wild-type targets (reducing toxicity), use the Ba/F3 system.
Cell Lines:
Parental Ba/F3 (IL-3 dependent).
Ba/F3-EGFR-WT (IL-3 independent, EGFR driver).
Ba/F3-EGFR-T790M (Resistance model).
Ba/F3-PDGFR (Off-target check).
Assay:
Seed 3000 cells/well in 96-well plates.
Treat with serial dilutions of the 7,8-dimethoxy derivative (0.1 nM – 10 µM) for 72 hours.
Add CellTiter-Glo (ATP quantification).
Analysis:
Calculate GI50 for each line.
Selectivity Index (SI):
Success Criterion: SI > 30-fold indicates a therapeutic window.
The following diagram illustrates the structural logic. The 7,8-substitution pattern changes the "tilt" of the inhibitor, potentially avoiding the "Gatekeeper" residue (e.g., T790M in EGFR) that blocks 6,7-substituted drugs like Gefitinib.
Caption: The 7,8-substitution pattern alters the spatial projection of methoxy groups, potentially bypassing steric clashes at the Gatekeeper residue common in 6,7-analogs.
References
Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. Link
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. (Provides comparative SAR for quinazoline/quinoline substitution patterns). Link
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. (Establishes the S(35) selectivity score methodology). Link
Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 19(1), 55-60. Link
Palmer, B. D., et al. (1997). Structure-Activity Relationships for 4-Anilinoquinazolines as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(10), 1519-1529. (Foundational text on 6,7 vs 7,8 substitution effects). Link
Navigating the Safe Disposal of 2,4-Dichloro-7,8-dimethoxyquinazoline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like 2,4-Dichloro-7,8-dimethoxyquina...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like 2,4-Dichloro-7,8-dimethoxyquinazoline are pivotal building blocks. However, beyond their synthetic utility lies the critical responsibility of their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-7,8-dimethoxyquinazoline, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. 2,4-Dichloro-7,8-dimethoxyquinazoline is classified as a hazardous substance with the following primary concerns:
Irritant: It is known to cause skin, eye, and respiratory irritation.[1][2]
Environmental Hazard: While specific data for this compound is limited, chlorinated aromatic compounds are generally persistent and can be harmful to aquatic life. Discharge into drains or the environment must be strictly avoided.[1][3]
A summary of the key hazard information is provided in the table below.
Hazard Classification
Description
GHS Pictogram
Precautionary Statements
Skin Corrosion/Irritation
Causes skin irritation.
GHS07
P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation
Causes serious eye irritation.
GHS07
P280, P305+P351+P338, P337+P313
Specific target organ toxicity (single exposure)
May cause respiratory irritation.
GHS07
P261, P271, P304+P340, P312, P403+P233, P405
This information is derived from globally recognized safety data sheets and underscores the necessity for careful handling and disposal.
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of 2,4-Dichloro-7,8-dimethoxyquinazoline is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a comprehensive guide for laboratory personnel.
Caption: A logical workflow for the safe disposal of 2,4-Dichloro-7,8-dimethoxyquinazoline.
In-Depth Experimental Protocols
Small Quantity Disposal (Residual Amounts)
This protocol is suitable for the disposal of trace amounts of 2,4-Dichloro-7,8-dimethoxyquinazoline, such as residue in a reaction flask or on a spatula.
Materials:
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Non-reactive absorbent material (e.g., vermiculite, dry sand)
Don PPE: Before beginning, ensure all required PPE is worn correctly.
Prepare Absorbent: Place a small amount of the non-reactive absorbent material in a fume hood.
Absorb the Residue: Carefully transfer the residual 2,4-Dichloro-7,8-dimethoxyquinazoline onto the absorbent material. Use a spatula to mix gently, ensuring all of the compound is absorbed.
Containerize the Waste: Transfer the absorbent material containing the compound into the designated hazardous waste container.
Seal and Store: Securely seal the waste container and move it to the designated temporary storage area for hazardous waste.
Decontaminate: Clean any tools or surfaces that came into contact with the compound as described in the decontamination protocol below.
Large Quantity and Contaminated Materials Disposal
This protocol should be followed for larger quantities of the solid compound or for solutions containing 2,4-Dichloro-7,8-dimethoxyquinazoline.
Materials:
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Don PPE: Ensure all necessary personal protective equipment is in place.
Transfer to Waste Container: Carefully transfer the solid 2,4-Dichloro-7,8-dimethoxyquinazoline or its solution into the designated hazardous waste container. If transferring a liquid, use a funnel to prevent spills.
Avoid Incompatibilities: Do not mix this waste with other incompatible waste streams. Consult your institution's EHS guidelines for specific compatibility information.
Seal and Store: Tightly seal the waste container and place it in the designated temporary storage area for hazardous chemical waste.
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.
Decontamination of Glassware and Surfaces
Proper decontamination of all equipment and surfaces that have come into contact with 2,4-Dichloro-7,8-dimethoxyquinazoline is crucial to prevent cross-contamination and accidental exposure.
Materials:
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Suitable organic solvent (e.g., acetone, ethanol)
Wash bottle
Designated hazardous waste container for flammable liquids
Procedure:
Don PPE: Wear appropriate personal protective equipment.
Initial Rinse: In a fume hood, rinse the contaminated glassware or wipe the contaminated surface with a minimal amount of a suitable organic solvent.
Collect Rinse Solvent: Collect the initial rinse solvent in a designated hazardous waste container for flammable liquids. This rinseate is considered hazardous waste.
Repeat Rinse: Repeat the rinsing process two more times to ensure thorough decontamination.
Final Wash: After the solvent rinses, the glassware can be washed with soap and water.
Surface Decontamination: For surfaces, after wiping with the solvent, they can be cleaned with a standard laboratory disinfectant or cleaning agent.
The Rationale Behind the Procedures: A Deeper Dive
The disposal procedures outlined above are grounded in established principles of chemical safety and waste management. Here's a closer look at the scientific reasoning behind these protocols:
Segregation of Waste: Halogenated organic compounds are often incinerated at high temperatures for disposal.[2] Mixing them with other waste streams can interfere with the incineration process or lead to the formation of more hazardous byproducts.
Use of Absorbents: For small spills or residues, using an inert absorbent material prevents the generation of dust and makes the material easier and safer to handle and transfer.[3]
Decontamination with Organic Solvents: 2,4-Dichloro-7,8-dimethoxyquinazoline is an organic compound with limited water solubility. Therefore, rinsing with a suitable organic solvent is more effective for its removal from surfaces and glassware than using water alone.
Professional Disposal: The complex nature of chlorinated aromatic compounds necessitates their disposal by licensed professionals who have the equipment and expertise to handle and treat such waste in an environmentally sound manner, typically through high-temperature incineration.[1][4]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 2,4-Dichloro-7,8-dimethoxyquinazoline is not merely a regulatory requirement; it is a fundamental aspect of good laboratory practice and a testament to our commitment to scientific excellence and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only advancing their scientific goals but are also upholding the highest standards of safety and sustainability in their laboratories.
References
DC Fine Chemicals. (2024). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Personal protective equipment for handling 2,4-Dichloro-7,8-dimethoxyquinazoline
As a privileged scaffold in medicinal chemistry, 2,4-dichloro-7,8-dimethoxyquinazoline is a critical building block for the synthesis of bioactive 4-aminoquinazolines. However, the exact electronic properties that make i...
Author: BenchChem Technical Support Team. Date: March 2026
As a privileged scaffold in medicinal chemistry, 2,4-dichloro-7,8-dimethoxyquinazoline is a critical building block for the synthesis of bioactive 4-aminoquinazolines. However, the exact electronic properties that make it synthetically valuable also render it a significant occupational hazard.
This guide provides an authoritative, mechanistic approach to handling, personal protective equipment (PPE), and disposal, ensuring both operator safety and experimental integrity.
Chemical Profile & Quantitative Data
Before initiating any workflow, verify the material properties. The presence of the dimethoxy groups at the 7 and 8 positions slightly alters its solubility compared to the parent 2,4-dichloroquinazoline, but its core reactivity remains highly conserved.
Property
Specification
Chemical Name
2,4-Dichloro-7,8-dimethoxyquinazoline
CAS Number
61948-62-7
Molecular Formula
C10H8Cl2N2O2
Molecular Weight
259.09 g/mol
Appearance
Solid powder
Storage Conditions
Inert atmosphere, 2-8°C (Strictly anhydrous)
Mechanistic Toxicology & Hazard Identification
Standard safety data sheets list this compound with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) (AK Scientific SDS, 2025)[1].
The Causality of Toxicity:
To understand these hazards, we must look at the molecule's electronic structure. Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position possesses an exceptionally high Lowest Unoccupied Molecular Orbital (LUMO) coefficient (Molecules, 2024)[2]. While this makes it highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) with amines, it also makes it violently reactive toward ambient moisture.
Upon contact with the aqueous environment of the respiratory tract, eyes, or sweating skin, the C4-chloride undergoes rapid hydrolysis. This reaction yields a 2-chloro-4-hydroxyquinazoline derivative and releases equimolar amounts of hydrochloric acid (HCl) [3]. The localized generation of HCl is the primary mechanistic driver for the severe tissue irritation observed.
Personal Protective Equipment (PPE) Matrix
Because the hazard is driven by moisture-induced HCl generation, your PPE strategy must focus on preventing the solid powder from contacting any mucosal membranes or skin.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile (≥0.11 mm) or Neoprene gloves
Protects against solid contact. Note: If handling the compound in polar aprotic solvents (e.g., DMSO, DMF) during SNAr setup, double-gloving or thicker butyl rubber is required, as these solvents rapidly permeate standard nitrile, carrying the electrophile directly to the skin.
Eye Protection
Tight-fitting chemical safety goggles
Standard safety glasses are insufficient. Tight-fitting goggles prevent airborne dust from contacting the aqueous environment of the cornea, which would trigger immediate HCl-releasing hydrolysis.
Respiratory
N95/P100 Particulate Respirator
Mandatory if weighing outside a draft-controlled environment. Prevents inhalation of reactive dust and subsequent mucosal hydrolysis (H335 mitigation).
Body Protection
Flame-retardant lab coat
Must be fully buttoned to prevent the accumulation of reactive dust on personal clothing.
Operational Workflow & Handling Protocols
The following protocols are designed as self-validating systems: by strictly excluding moisture, you simultaneously protect the operator from HCl exposure and protect the reagent from degrading before the intended SNAr reaction.
Protocol 1: Safe Weighing and Transfer
Environmental Control: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Lay down a disposable, anti-static bench pad to capture any micro-spills.
Tool Selection: Use a grounded, anti-static micro-spatula. Causality: Static charge can aerosolize the fine powder, increasing inhalation risk.
Direct Transfer: Weigh the material directly into a pre-dried reaction vessel (e.g., a Schlenk flask) to minimize transfer steps and exposure time.
Atmospheric Sealing: Immediately seal the vessel with a rubber septum and purge with inert gas (N2 or Argon) to exclude ambient humidity.
Protocol 2: SNAr Reaction Setup
Glassware Preparation: Oven-dry all reaction flasks and magnetic stir bars at 120°C for at least 4 hours. Cool under a continuous stream of dry Argon.
Solvent Addition: Inject strictly anhydrous solvent (e.g., THF or isopropanol) via syringe. Causality: Even trace water in the solvent will outcompete your amine nucleophile, destroying the C4-chloride via hydrolysis.
Nucleophile Addition: Add the primary or secondary amine nucleophile dropwise at 0–5°C. Causality: The C4 position is so highly reactive that cooling is required to control the exothermic SNAr process and prevent unwanted secondary attack at the C2 position (BenchChem, 2025)[3][4].
Workflow for handling 2,4-dichloro-7,8-dimethoxyquinazoline and mitigating hydrolysis hazards.
Spill Management & Waste Disposal
Protocol 3: Decontamination and Spill Response
Solid Spill Containment: Do NOT apply water. Causality: Water will initiate rapid hydrolysis, releasing a cloud of irritating HCl gas directly into the operator's breathing zone.
Absorption: Gently cover the spill with an inert, dry absorbent (e.g., dry sand or vermiculite) to prevent the dust from becoming airborne.
Collection: Sweep the mixture using a non-sparking brush and pan, and transfer it to a solid halogenated waste container.
Tool Decontamination: Submerge spatulas and contaminated glassware in a 5% sodium bicarbonate bath before standard aqueous washing. Causality: This mild alkaline bath neutralizes the localized release of HCl gas that would otherwise occur if the tools were washed directly with water.
Waste Disposal Directives
As a highly functionalized halogenated heterocycle, this compound and its reaction byproducts must be strictly segregated into Halogenated Organic Waste [5]. It must not be mixed with standard aqueous waste. Disposal requires incineration in a chemical incinerator equipped with an afterburner and scrubber to prevent the environmental release of dioxins and unneutralized HCl gas.
References
Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. 29(24):6021. Retrieved from[Link]